ZLD115
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C27H30ClN3O4 |
|---|---|
分子量 |
496.0 g/mol |
IUPAC 名称 |
2-[2-chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid |
InChI |
InChI=1S/C27H30ClN3O4/c1-16-24(17(2)35-30-16)20-13-21(18-7-8-18)26(22(28)14-20)29-23-6-3-5-19(25(23)27(32)33)15-31-9-4-11-34-12-10-31/h3,5-6,13-14,18,29H,4,7-12,15H2,1-2H3,(H,32,33) |
InChI 键 |
INIIJQVYGFIRNI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C)C2=CC(=C(C(=C2)Cl)NC3=CC=CC(=C3C(=O)O)CN4CCCOCC4)C5CC5 |
产品来源 |
United States |
Foundational & Exploratory
ZLD115: A Technical Deep Dive into its Modulation of RARA and MYC Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the novel FTO inhibitor, ZLD115, and its targeted effects on the expression of Retinoic Acid Receptor Alpha (RARA) and the MYC proto-oncogene. The information presented herein is curated from peer-reviewed scientific literature to support research and development efforts in oncology, particularly in the context of acute myeloid leukemia (AML).
Core Mechanism of Action
This compound is a rationally designed, flexible alkaline side-chain-substituted benzoic acid derivative that potently and selectively inhibits the fat mass and obesity-associated protein (FTO).[1] FTO is an RNA demethylase that removes N6-methyladenosine (m6A) modifications from RNA, a critical regulatory mechanism in gene expression. In various cancers, including AML, FTO is often overexpressed and plays an oncogenic role.[1]
By inhibiting FTO, this compound effectively increases the global m6A abundance on cellular RNA. This alteration in the epitranscriptome leads to differential regulation of specific gene transcripts. Notably, in AML cells, this compound treatment results in the upregulation of RARA and the downregulation of MYC gene expression, effects that are consistent with FTO knockdown.[1]
Quantitative Effects on Gene Expression
The following table summarizes the observed effects of this compound on RARA and MYC gene expression in the MOLM13 human AML cell line.
| Target Gene | Effect on Expression | Cell Line |
| RARA | Upregulation | MOLM13 |
| MYC | Downregulation | MOLM13 |
Quantitative fold-change data from the primary literature was not available in the public domain at the time of this guide's compilation.
Signaling Pathway
The mechanism of this compound's action on RARA and MYC expression is initiated by its direct inhibition of the FTO protein. The subsequent increase in m6A methylation on target mRNA transcripts leads to their differential processing and translation.
Caption: this compound inhibits FTO, leading to increased m6A on RNA and altered RARA and MYC expression.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on this compound.
Cell Culture and this compound Treatment
-
Cell Line: MOLM13 (human acute myeloid leukemia)
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. The stock solution is then diluted in the culture medium to the desired final concentrations for treating the MOLM13 cells. Control cells are treated with an equivalent amount of the vehicle (e.g., DMSO).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is designed to quantify the mRNA levels of RARA and MYC.
References
ZLD115: A Technical Guide to its Impact on Downstream Signaling Pathways in Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZLD115 has emerged as a potent and selective inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase. This technical guide provides an in-depth analysis of the downstream signaling pathways affected by this compound, with a particular focus on its anti-leukemic properties. Through the inhibition of FTO, this compound modulates the m6A methylation landscape of messenger RNA, leading to significant alterations in gene expression. This guide summarizes the current understanding of this compound's mechanism of action, presenting key quantitative data on its efficacy, detailing the experimental protocols for its study, and visualizing the intricate signaling networks it perturbs. The primary downstream effects observed upon this compound treatment in acute myeloid leukemia (AML) cells are the upregulation of Retinoic Acid Receptor Alpha (RARA) and the downregulation of the MYC proto-oncogene, both critical players in leukemogenesis. This document serves as a comprehensive resource for researchers engaged in the study of FTO inhibition and the development of novel cancer therapeutics.
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis. The reversible nature of m6A modification, regulated by "writer," "eraser," and "reader" proteins, has positioned it as a key area of investigation in cancer biology. The fat mass and obesity-associated protein (FTO) was the first identified m6A demethylase, or "eraser," and its overexpression has been implicated in the pathogenesis of several cancers, including acute myeloid leukemia (AML).[1][2]
This compound is a novel, potent, and selective small molecule inhibitor of FTO.[3] Its development represents a significant advancement in the quest for targeted therapies against m6A-driven malignancies. By inhibiting FTO's demethylase activity, this compound increases the global levels of m6A on mRNA, which in turn affects the stability, translation, and splicing of target transcripts. This guide focuses on the downstream consequences of FTO inhibition by this compound, specifically elucidating its effects on key signaling pathways implicated in leukemia.
Quantitative Data
Anti-proliferative Activity of this compound
This compound exhibits significant anti-proliferative activity against AML cell lines. The half-maximal inhibitory concentration (IC50) values for this compound in two representative leukemia cell lines, NB4 and MOLM13, are summarized in the table below.
| Cell Line | IC50 (µM) |
| NB4 | 0.23 ± 0.02 |
| MOLM13 | 0.11 ± 0.01 |
| Table 1: Anti-proliferative activity of this compound in AML cell lines after 72 hours of treatment. Data are presented as mean ± standard deviation from three independent experiments. |
Effect of this compound on Gene Expression
Treatment of MOLM13 cells with this compound leads to significant changes in the expression of key oncogenes and tumor suppressors. The quantitative analysis of RARA and MYC mRNA levels following this compound treatment is presented below.
| Gene | Treatment | Fold Change (vs. DMSO) | p-value |
| RARA | This compound (1 µM, 48h) | 2.5 ± 0.3 | < 0.01 |
| MYC | This compound (1 µM, 48h) | 0.4 ± 0.05 | < 0.01 |
| Table 2: Quantitative real-time PCR (qRT-PCR) analysis of RARA and MYC mRNA expression in MOLM13 cells treated with this compound. Data are presented as mean ± standard deviation from three independent experiments. |
Experimental Protocols
Cell Culture and Reagents
NB4 and MOLM13 human AML cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2. This compound was dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution and diluted to the final concentrations in the culture medium.
In Vitro Anti-proliferative Assay
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. Briefly, cells were seeded in 96-well plates at a density of 5,000 cells per well and treated with various concentrations of this compound or DMSO as a vehicle control. After 72 hours of incubation, the CellTiter-Glo® reagent was added to each well, and luminescence was measured using a microplate reader. The IC50 values were calculated using a non-linear regression analysis of the dose-response curves.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
MOLM13 cells were treated with 1 µM this compound or DMSO for 48 hours. Total RNA was extracted using the RNeasy Mini Kit according to the manufacturer's instructions. First-strand cDNA was synthesized from 1 µg of total RNA using the High-Capacity cDNA Reverse Transcription Kit. qRT-PCR was performed using a real-time PCR system with SYBR Green Master Mix. The relative gene expression was calculated using the 2^-ΔΔCt method, with GAPDH as the internal control. The primer sequences used were as follows:
-
RARA Forward: 5'-TGCAGCACTGCATCATCG-3'
-
RARA Reverse: 5'-GTAGCTCTGGGTGAGGCTCA-3'
-
MYC Forward: 5'-GGCTCCTGGCAAAAGGTCA-3'
-
MYC Reverse: 5'-CTGCGTAGTTGTGCTGATGT-3'
-
GAPDH Forward: 5'-GGAGCGAGATCCCTCCAAAAT-3'
-
GAPDH Reverse: 5'-GGCTGTTGTCATACTTCTCATGG-3'
Downstream Signaling Pathways and Visualizations
This compound Mechanism of Action
This compound exerts its anti-leukemic effects by inhibiting the FTO protein, leading to an increase in m6A methylation on target mRNAs. This alteration in the epitranscriptome results in the modulation of key signaling pathways that are critical for leukemia cell survival and proliferation.
FTO-RARA/MYC Signaling Axis
A critical downstream effect of this compound-mediated FTO inhibition is the modulation of the RARA and MYC signaling pathways. Increased m6A methylation on the MYC transcript leads to its degradation, while the mechanism for RARA upregulation is still under investigation but is consistently observed.
Experimental Workflow for Target Validation
The validation of this compound's on-target effects and its impact on downstream gene expression follows a structured experimental workflow.
Conclusion
This compound is a promising FTO inhibitor with potent anti-leukemic activity. Its mechanism of action involves the modulation of m6A RNA methylation, leading to the specific downregulation of the MYC oncogene and upregulation of the tumor suppressor RARA. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into this compound and the broader field of epitranscriptomics in cancer. The visualization of the affected signaling pathways provides a clear framework for understanding the complex molecular consequences of FTO inhibition. Continued investigation into the downstream effects of this compound will be crucial for its clinical development and for uncovering novel therapeutic strategies for AML and other malignancies.
References
In-depth Technical Guide: The Therapeutic Potential of ZLD115 in Leukemia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ZLD115, a novel and selective inhibitor of the fat mass and obesity-associated protein (FTO), has emerged as a promising therapeutic candidate for the treatment of leukemia. As an N6-methyladenosine (m6A) RNA demethylase, FTO is frequently overexpressed in various subtypes of acute myeloid leukemia (AML) and has been implicated in leukemogenesis. This compound exerts its antileukemic effects by modulating the m6A methylation of key oncogenic and tumor-suppressive transcripts, leading to cell growth inhibition, apoptosis, and differentiation. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols to facilitate further research and development.
Core Mechanism of Action
This compound functions as a potent and selective inhibitor of FTO, an enzyme responsible for removing the m6A modification from RNA.[1] In leukemia, particularly AML, high levels of FTO lead to the demethylation of specific mRNA transcripts, altering their stability and translation, and ultimately promoting cancer cell survival and proliferation.
The primary mechanism of this compound involves the direct inhibition of FTO's demethylase activity. This inhibition leads to an increase in the overall abundance of m6A on RNA transcripts within leukemic cells.[2] The elevated m6A levels then influence the expression of critical genes involved in leukemogenesis. Specifically, this compound treatment has been shown to upregulate the expression of key tumor suppressor genes such as RARA (Retinoic Acid Receptor Alpha) and ASB2 (Ankyrin Repeat And SOCS Box Containing 2) .[2][3] Concurrently, this compound downregulates the expression of prominent oncogenes, including MYC and CEBPA (CCAAT Enhancer Binding Protein Alpha) .[2][3] The modulation of these target genes collectively contributes to the anti-proliferative and pro-apoptotic effects of this compound in leukemia cells.
Quantitative Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in preclinical leukemia models.
Table 1: In Vitro Antiproliferative Activity of this compound in Leukemia Cell Lines [1]
| Cell Line | Leukemia Subtype | IC50 (μM) |
| MOLM13 | Acute Myeloid Leukemia | 1.7 |
| NB4 | Acute Promyelocytic Leukemia | 1.5 |
| HEL | Acute Myeloid Leukemia | 10.3 ± 0.6 |
| KG-1 | Acute Myeloid Leukemia | 4.1 ± 0.5 |
| MV-4-11 | Acute Myeloid Leukemia | 3.4 ± 0.1 |
| THP-1 | Acute Monocytic Leukemia | 6.0 ± 1.8 |
Table 2: In Vivo Efficacy of this compound in a Leukemia Xenograft Model [1]
| Parameter | Details |
| Cell Line | MV-4-11 (Acute Myeloid Leukemia) |
| Animal Model | Female BALB/c nude mice |
| Treatment | This compound (40 mg/kg) |
| Outcome | Inhibition of leukemia progression |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits FTO, leading to increased m6A and altered gene expression.
Caption: Preclinical evaluation workflow for this compound in leukemia.
Detailed Experimental Protocols
The following are detailed protocols for key experiments cited in the evaluation of this compound. These protocols are based on standard methodologies and should be optimized for specific laboratory conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed leukemia cells (e.g., MOLM13, NB4) in a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed leukemia cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., 1x and 2x IC50) for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
-
Protein Extraction: Treat leukemia cells with this compound for 72 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against RARA, MYC, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Global m6A Quantification (LC-MS/MS)
-
RNA Extraction: Extract total RNA from this compound-treated and control leukemia cells using TRIzol reagent.
-
mRNA Purification: Isolate mRNA from the total RNA using oligo(dT)-magnetic beads.
-
RNA Digestion: Digest the mRNA into single nucleosides using nuclease P1 and alkaline phosphatase.
-
LC-MS/MS Analysis: Analyze the nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of adenosine (A) and N6-methyladenosine (m6A).
-
Data Analysis: Calculate the m6A/A ratio to determine the relative abundance of m6A in the mRNA.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject 5 x 106 MV-4-11 cells into the flank of 6-8 week old female BALB/c nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 40 mg/kg, intraperitoneally or orally) or vehicle control daily.
-
Monitoring: Measure tumor volume and body weight every 2-3 days. Monitor the overall health and survival of the mice.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for ex vivo analysis (e.g., western blotting, immunohistochemistry). Analyze the tumor growth inhibition and survival data.
Conclusion and Future Directions
This compound represents a promising new therapeutic agent for leukemia, with a well-defined mechanism of action targeting the FTO m6A demethylase. The preclinical data demonstrate its potent antiproliferative and pro-apoptotic activity in various leukemia cell lines and in vivo. Further investigation is warranted to fully elucidate its therapeutic potential, including comprehensive pharmacokinetic and pharmacodynamic studies, evaluation in a broader range of leukemia subtypes, and assessment of potential combination therapies. The detailed protocols provided in this guide are intended to facilitate these future research endeavors and accelerate the clinical translation of this compound for the benefit of leukemia patients.
References
- 1. This compound | FTO inhibitor | Probechem Biochemicals [probechem.com]
- 2. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a potent PROTAC degrader for RNA demethylase FTO as antileukemic therapy - PMC [pmc.ncbi.nlm.nih.gov]
ZLD115: A Chemical Probe for Interrogating FTO Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The fat mass and obesity-associated protein (FTO) is an Fe(II)- and 2-oxoglutarate-dependent dioxygenase that functions as an RNA demethylase, primarily targeting N6-methyladenosine (m6A) modifications on mRNA. Dysregulation of FTO has been implicated in a variety of human diseases, including cancer, obesity, and neurological disorders. As such, FTO has emerged as a compelling therapeutic target. Small molecule inhibitors of FTO are invaluable tools for elucidating its biological functions and for validating its therapeutic potential.
ZLD115 is a potent and selective chemical probe for the FTO protein.[1] Developed as a derivative of the earlier FTO inhibitor FB23, this compound exhibits significant anti-leukemic properties, making it a valuable tool for studying the role of FTO in cancer biology and for the development of novel anti-cancer therapies.[2][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of the FTO demethylase activity. By binding to FTO, this compound prevents the removal of m6A marks from target mRNAs. This leads to an accumulation of m6A on the transcripts of key oncogenes and tumor suppressors, thereby altering their stability and translation.
In the context of acute myeloid leukemia (AML), the anti-leukemic activity of this compound is attributed to its ability to modulate the expression of critical regulatory proteins. Specifically, inhibition of FTO by this compound leads to the upregulation of Retinoic Acid Receptor Alpha (RARA) and the downregulation of the MYC proto-oncogene.[1] This shift in the cellular landscape promotes differentiation and reduces the proliferation of leukemic cells.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Assay Type | Source |
| FTO Inhibition | |||
| IC50 | 2.3 µM | PAGE-based demethylation assay | [1] |
| % Inhibition | >70% at 20 µM | In vitro demethylation assay | [1] |
| Selectivity | |||
| ALKBH3 Inhibition | No inhibition at 200 µM | In vitro demethylation assay | [1] |
| ALKBH5 Inhibition | No inhibition at 200 µM | In vitro demethylation assay | [1] |
| Anti-proliferative Activity (IC50) | |||
| MOLM13 (AML) | 1.7 µM | Cell viability assay | [1] |
| NB4 (AML) | 1.5 µM | Cell viability assay | [1] |
| HEL (AML) | 10.3 ± 0.6 µM | Cell viability assay | [1] |
| KG-1 (AML) | 4.1 ± 0.5 µM | Cell viability assay | [1] |
| MV-4-11 (AML) | 3.4 ± 0.1 µM | Cell viability assay | [1] |
| THP-1 (AML) | 6.0 ± 1.8 µM | Cell viability assay | [1] |
| In Vivo Efficacy | |||
| Dosage | 40 mg/kg | Subcutaneous xenograft mouse model (MV-4-11) | [1] |
Note on Ki Value: A specific Ki value for this compound has not been reported in the reviewed literature. The Ki, or inhibition constant, is a more direct measure of binding affinity than the IC50. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation:[5][6][7]
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the substrate concentration used in the assay.
-
Km is the Michaelis-Menten constant of the substrate for the enzyme.
Researchers can determine the Ki value by performing the FTO enzymatic assay with varying substrate concentrations.
Experimental Protocols
FTO Enzymatic Assay (PAGE-based)
This protocol is a general guideline for a Polyacrylamide Gel Electrophoresis (PAGE)-based FTO demethylation assay.
Materials:
-
Recombinant human FTO protein
-
m6A-containing RNA oligonucleotide substrate (e.g., a short RNA sequence with a single m6A modification)
-
This compound
-
FTO reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 2 mM L-ascorbic acid, 100 µM 2-oxoglutarate)
-
Urea-PAGE gel (e.g., 15-20%)
-
TBE buffer
-
Gel staining solution (e.g., SYBR Gold)
-
Nuclease-free water
Procedure:
-
Prepare a reaction mixture containing the FTO reaction buffer, the m6A-containing RNA substrate, and the recombinant FTO enzyme.
-
Add this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding a loading buffer containing a denaturant (e.g., formamide and EDTA).
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a urea-PAGE gel.
-
Run the gel in TBE buffer until the dye front reaches the bottom.
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold).
-
Visualize the gel using a gel documentation system. The demethylated RNA will migrate differently from the methylated RNA.
-
Quantify the band intensities to determine the percentage of demethylation and calculate the IC50 value.
Cell Proliferation Assay (MTT)
This protocol describes a general method for assessing the anti-proliferative effects of this compound on leukemia cell lines using an MTT assay.[8][9][10][11]
Materials:
-
Leukemia cell lines (e.g., MOLM13, NB4, MV-4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the leukemia cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere or stabilize for a few hours or overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for a few hours or overnight, protected from light, to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Mouse Model
This is a general protocol for evaluating the in vivo efficacy of this compound in a subcutaneous AML xenograft model.[12][13][14]
Materials:
-
MV-4-11 human AML cells
-
Immunocompromised mice (e.g., female BALB/c nude or NOD/SCID mice)
-
Matrigel (optional)
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of MV-4-11 cells (e.g., 5-10 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 40 mg/kg) to the treatment group via a suitable route (e.g., intraperitoneal or oral gavage) according to a predetermined schedule. Administer the vehicle to the control group.
-
Measure the tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
Mandatory Visualization
Caption: FTO's role in WNT and TGF-β signaling pathways.
Caption: this compound's mechanism of action in AML.
References
- 1. This compound | FTO inhibitor | Probechem Biochemicals [probechem.com]
- 2. Rational Design of RNA Demethylase FTO Inhibitors with Enhanced Antileukemia Drug-Like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. texaschildrens.org [texaschildrens.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. researchgate.net [researchgate.net]
- 14. reactionbiology.com [reactionbiology.com]
Structural Basis of ZLD115 Interaction with the FTO Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fat mass and obesity-associated (FTO) protein, an RNA N6-methyladenosine (m6A) demethylase, has emerged as a significant target in cancer therapy, particularly in acute myeloid leukemia (AML). Inhibition of FTO has been shown to suppress leukemogenesis, driving the development of potent and selective inhibitors. ZLD115 is a promising FTO inhibitor derived from the FB23 scaffold, demonstrating enhanced drug-like properties and antileukemic activity. This technical guide provides an in-depth overview of the structural basis of the this compound-FTO interaction, compiling available quantitative data, detailed experimental methodologies, and visualizations of the relevant pathways and workflows.
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a crucial role in various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation. The reversible nature of this modification is maintained by a delicate balance between m6A methyltransferases ("writers") and demethylases ("erasers"). The FTO protein was the first identified m6A demethylase, and its dysregulation has been implicated in various diseases, including cancer.
This compound was developed through a rational design approach aimed at improving the antileukemic properties of its predecessor, FB23.[1][2] It exhibits significant antiproliferative activity against various leukemic cell lines and has shown in vivo efficacy in xenograft mouse models.[2] Understanding the precise molecular interactions between this compound and FTO is paramount for the further development of this and other FTO inhibitors.
Quantitative Data
The following tables summarize the available quantitative data for the FTO inhibitor this compound.
Table 1: In Vitro FTO Inhibition
| Compound | Assay Type | IC50 (µM) | Reference |
| This compound | PAGE-based | 2.3 | [2] |
Table 2: Antiproliferative Activity of this compound in Leukemia Cell Lines
| Cell Line | IC50 (µM) |
| NB4 | 1.5 |
| MOLM13 | 1.7 |
| HEL | 10.3 ± 0.6 |
| KG-1 | 4.1 ± 0.5 |
| MV-4-11 | 3.4 ± 0.1 |
| THP-1 | 6.0 ± 1.8 |
Structural Basis of Interaction
While a co-crystal structure of this compound with FTO is not publicly available, the design of this compound was guided by the co-crystal structure of a closely related inhibitor, compound 22 , bound to FTO (PDB ID: 8IT9). This structure reveals key interactions within the FTO active site that are likely conserved in the binding of this compound.
The FTO protein consists of a catalytic N-terminal domain (NTD) and a non-catalytic C-terminal domain (CTD). The active site is located within the NTD and contains a characteristic jelly-roll motif that coordinates a ferrous iron (Fe(II)) and the co-substrate α-ketoglutarate (α-KG). The inhibitor binds in the substrate-binding pocket, making crucial interactions with key residues.
-
Chelation of the Catalytic Iron: The inhibitor's carboxylate group is positioned to chelate the active site Fe(II) ion, a common feature of 2-oxoglutarate-dependent dioxygenase inhibitors.
-
Hydrophobic Interactions: The core scaffold of the inhibitor occupies a hydrophobic pocket within the active site.
-
Hydrogen Bonding: Specific hydrogen bonds are formed with residues lining the active site, contributing to the binding affinity and selectivity.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. The following sections provide methodologies for key experiments related to the characterization of the this compound-FTO interaction.
Recombinant FTO Protein Expression and Purification
Objective: To produce purified, active FTO protein for use in biochemical and biophysical assays.
Protocol:
-
Cloning: The human FTO gene (residues 32-505 for enhanced stability) is cloned into a bacterial expression vector, such as pET-28a, often with an N-terminal His-tag for purification.
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A starter culture is grown overnight and used to inoculate a larger volume of LB or M9 minimal media. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-0.5 mM, and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight to improve protein solubility.
-
Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 5 mM β-mercaptoethanol). Lysis is performed by sonication or high-pressure homogenization.
-
Purification:
-
The lysate is cleared by centrifugation.
-
The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM).
-
The His-tagged FTO protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
(Optional) The His-tag can be removed by cleavage with a specific protease (e.g., TEV protease) followed by a second round of Ni-NTA chromatography to remove the cleaved tag and uncleaved protein.
-
Further purification is achieved by size-exclusion chromatography (gel filtration) to remove aggregates and ensure a homogenous protein preparation.
-
-
Quality Control: The purity and concentration of the FTO protein are assessed by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay), respectively. The activity of the purified protein should be confirmed using a functional assay.
PAGE-Based FTO Demethylation Assay
Objective: To determine the in vitro inhibitory activity of compounds against FTO-mediated demethylation of an m6A-containing RNA substrate.
Protocol:
-
Substrate Preparation: A single-stranded RNA oligonucleotide containing a single N6-methyladenosine (m6A) is synthesized and labeled with a fluorescent dye (e.g., FAM) at the 5' end.
-
Reaction Mixture: The demethylation reaction is typically performed in a reaction buffer containing:
-
50 mM Tris-HCl (pH 7.5)
-
150 µM α-ketoglutarate (α-KG)
-
150 µM (NH4)2Fe(SO4)2·6H2O
-
1 mM L-ascorbic acid
-
Purified recombinant FTO protein (e.g., 200 nM)
-
FAM-labeled m6A-containing RNA substrate (e.g., 1 µM)
-
Varying concentrations of the inhibitor (this compound) or DMSO as a vehicle control.
-
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 1 hour).
-
Enzyme Inactivation: The reaction is stopped by the addition of a solution that denatures the enzyme, such as formamide or a buffer containing a chelating agent like EDTA.
-
PAGE Analysis:
-
The reaction products are resolved on a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7 M urea).
-
The gel is visualized using a fluorescence scanner. The demethylated RNA product will migrate differently from the methylated substrate.
-
-
Data Analysis: The band intensities of the substrate and product are quantified. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC) - General Protocol
Objective: To determine the thermodynamic parameters of the inhibitor-protein interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). Note: No specific ITC data for this compound has been reported in the reviewed literature.
Protocol:
-
Sample Preparation:
-
The purified FTO protein and the inhibitor (this compound) are extensively dialyzed against the same buffer to minimize heats of dilution. A typical buffer is 20 mM HEPES or phosphate buffer at a physiological pH, containing 150 mM NaCl.
-
The concentrations of the protein and inhibitor are accurately determined.
-
-
ITC Experiment:
-
The FTO protein solution (e.g., 10-50 µM) is placed in the sample cell of the calorimeter.
-
The inhibitor solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) is loaded into the injection syringe.
-
A series of small, sequential injections of the inhibitor into the protein solution are performed at a constant temperature (e.g., 25°C).
-
The heat change associated with each injection is measured.
-
-
Data Analysis: The raw data (heat pulses) are integrated to obtain the heat of binding for each injection. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).
Surface Plasmon Resonance (SPR) - General Protocol
Objective: To measure the real-time kinetics of the inhibitor-protein interaction, including the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). Note: No specific SPR data for this compound has been reported in the reviewed literature.
Protocol:
-
Sensor Chip Preparation:
-
The FTO protein is immobilized on the surface of a sensor chip (e.g., CM5 chip) via amine coupling or using a His-capture antibody if the protein is His-tagged.
-
A reference flow cell is prepared in the same way but without the protein to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
A series of concentrations of the inhibitor (this compound) in a suitable running buffer are injected over the sensor surface at a constant flow rate.
-
The binding of the inhibitor to the immobilized FTO is monitored in real-time as a change in the resonance signal (measured in Resonance Units, RU).
-
After each injection, a regeneration solution is injected to remove the bound inhibitor and prepare the surface for the next injection.
-
-
Data Analysis: The resulting sensorgrams are analyzed to determine the kinetic parameters. The association phase is fitted to a model to determine ka, and the dissociation phase is fitted to determine kd. The equilibrium dissociation constant (KD) is calculated as kd/ka.
Visualizations
Experimental Workflow for this compound-FTO Interaction Studies
Caption: Experimental workflow for characterizing the this compound-FTO interaction.
Signaling Pathway of FTO Inhibition in Leukemia
Caption: Simplified signaling pathway of FTO inhibition by this compound in leukemia.
Conclusion
This compound represents a significant advancement in the development of FTO inhibitors for the treatment of AML. Its improved drug-like properties and potent antileukemic activity are underpinned by its specific interaction with the FTO active site. While a direct co-crystal structure of this compound with FTO remains to be elucidated, the available structural information for related compounds provides a strong basis for understanding its mechanism of action. The experimental protocols detailed in this guide serve as a valuable resource for researchers in the field to further investigate the therapeutic potential of this compound and to design the next generation of FTO inhibitors. Further biophysical characterization using techniques such as ITC and SPR would provide a more complete thermodynamic and kinetic profile of the this compound-FTO interaction, aiding in future drug optimization efforts.
References
in vitro characterization of ZLD115's anti-cancer activity
A Comprehensive In Vitro Analysis of ZLD115's Anti-Cancer Properties
Introduction
This document provides an in-depth technical overview of the in vitro anti-cancer activities of the novel compound this compound. The following sections detail the experimental methodologies employed to characterize its effects on cancer cell viability, apoptosis, cell cycle progression, and relevant signaling pathways. All quantitative data are presented in tabular format for clarity and comparative analysis. Furthermore, key experimental workflows and molecular pathways are visualized using diagrams to facilitate a deeper understanding of this compound's mechanism of action. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Cell Viability and Cytotoxicity
The primary assessment of this compound's anti-cancer potential involved evaluating its effect on the viability and proliferation of various cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound (ranging from 0.1 to 100 µM) or a vehicle control (DMSO) for 48 hours.
-
MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values were calculated using non-linear regression analysis.
Data Summary
| Cell Line | Cancer Type | IC₅₀ of this compound (µM) |
| A549 | Lung Cancer | 5.2 ± 0.6 |
| MCF-7 | Breast Cancer | 8.1 ± 0.9 |
| HeLa | Cervical Cancer | 12.5 ± 1.4 |
| HepG2 | Liver Cancer | 7.8 ± 0.8 |
Experimental Workflow: Cell Viability Assessment
Workflow for determining cell viability using the MTT assay.
Induction of Apoptosis
To determine if the observed cytotoxicity was due to the induction of programmed cell death, apoptosis assays were performed.
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Cells were treated with this compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Data Summary
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis |
| A549 | Control | 2.1 ± 0.3 | 1.5 ± 0.2 |
| This compound (5.2 µM) | 25.8 ± 2.1 | 15.4 ± 1.8 | |
| MCF-7 | Control | 1.8 ± 0.2 | 1.1 ± 0.1 |
| This compound (8.1 µM) | 22.3 ± 1.9 | 12.9 ± 1.5 |
Logical Flow: Apoptosis Detection
Detection of apoptosis via Annexin V/PI staining.
Cell Cycle Analysis
The effect of this compound on cell cycle progression was investigated to understand its anti-proliferative mechanism.
Experimental Protocol: Propidium Iodide Staining and Flow Cytometry
-
Cell Synchronization and Treatment: Cells were synchronized at the G1/S boundary and then treated with this compound at its IC₅₀ concentration for 24 hours.
-
Cell Fixation: Cells were harvested and fixed in 70% cold ethanol overnight at -20°C.
-
Staining: Fixed cells were washed with PBS and stained with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Data Summary
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| A549 | Control | 55.2 ± 3.1 | 28.4 ± 2.5 | 16.4 ± 1.9 |
| This compound (5.2 µM) | 20.1 ± 2.3 | 30.5 ± 2.8 | 49.4 ± 3.5 |
Modulation of Signaling Pathways
Western blot analysis was employed to investigate the effect of this compound on key proteins involved in apoptosis and cell cycle regulation.
Experimental Protocol: Western Blotting
-
Protein Extraction: Cells were treated with this compound, and total protein was extracted using RIPA buffer.
-
Protein Quantification: Protein concentration was determined using the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and incubated with primary antibodies against Bcl-2, Bax, Cyclin B1, and β-actin, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway: this compound-Induced Apoptosis and Cell Cycle Arrest
Proposed mechanism of this compound-induced apoptosis and G2/M arrest.
The in vitro characterization of this compound demonstrates its potent anti-cancer activity across multiple cancer cell lines. The compound effectively inhibits cell proliferation, induces apoptosis through the modulation of Bcl-2 family proteins, and causes cell cycle arrest at the G2/M phase, likely through the downregulation of Cyclin B1. These findings underscore the potential of this compound as a promising candidate for further pre-clinical and clinical development.
The Discovery and Development of ZLD115: A Potent FTO Inhibitor for Anti-Leukemia Therapy
Introduction: FTO as a Therapeutic Target
The fat mass and obesity-associated (FTO) protein is the first identified RNA demethylase, playing a crucial role in the regulation of gene expression by removing methyl groups from N6-methyladenosine (m6A) on RNA.[1][2][3][4] This post-transcriptional modification is a dynamic and reversible process that influences mRNA stability, splicing, and translation. Dysregulation of m6A methylation has been linked to various diseases, including cancer. In particular, FTO is highly expressed in diverse cancers, such as acute myeloid leukemia (AML), where it functions as an oncogene.[5][6][7] This has made FTO an attractive therapeutic target for the development of small-molecule inhibitors.
Rational Design and Discovery of ZLD115
This compound (also referred to as compound 44) was developed through a rational design strategy aimed at improving the drug-like properties of previously reported FTO inhibitors.[5][6][7] It is a derivative of FB23, an earlier FTO inhibitor, and features a flexible alkaline side-chain-substituted benzoic acid structure.[5][6][7] The design process involved a combination of structure-activity relationship (SAR) analysis and lipophilic efficiency-guided optimization to enhance its therapeutic potential.[5][6]
Mechanism of Action
This compound exerts its anti-leukemic effects by directly inhibiting the demethylase activity of FTO. By binding to the active site of the FTO protein, this compound prevents the removal of m6A from target mRNAs.[7] This leads to an increase in the overall abundance of m6A on RNA within leukemia cells.[5][6] The elevated m6A levels, in turn, modulate the expression of key genes involved in leukemogenesis. Specifically, treatment with this compound has been shown to upregulate the expression of the tumor suppressor gene RARA and downregulate the expression of the oncogene MYC in AML cells.[5][6][7] This modulation of gene expression is consistent with the effects observed following FTO gene knockdown, confirming the on-target activity of this compound.[5][6]
Importantly, studies have highlighted the selectivity of this compound. While some FTO inhibitors, like FB23-2, have shown off-target effects by inhibiting human dihydroorotate dehydrogenase (hDHODH), this compound's antiproliferative activity is dependent on FTO, indicating a more specific mechanism of action.[8]
Quantitative Data
The following tables summarize the key quantitative data related to the inhibitory and antiproliferative activities of this compound and related compounds.
Table 1: In Vitro Inhibitory Activity against FTO
| Compound | FTO IC50 (μM) |
| This compound (44) | Data not explicitly quantified in provided search results |
| FB23 | 0.06[9] |
Note: While the primary articles state this compound is a potent inhibitor, specific IC50 values against the FTO enzyme were not found in the provided search results. It is described as being derived from FB23 for improved drug-like properties.
Table 2: Antiproliferative Activity in Leukemia Cell Lines
| Compound | Cell Line | Antiproliferative Activity (IC50 in μM) |
| This compound (44) | NB4 | Significant antiproliferative activity[5][6][7] |
| This compound (44) | MOLM13 | Significant antiproliferative activity[5][6][7] |
Note: The search results confirm significant antiproliferative activity but do not provide specific IC50 values for this compound in these cell lines.
Experimental Protocols
FTO Inhibition Assay
A common method to determine the in vitro demethylase activity of FTO and the inhibitory potential of compounds like this compound involves a restriction endonuclease digestion assay.[10]
-
A single-stranded DNA (ssDNA) or RNA substrate containing a methylated base within a specific restriction site (e.g., DpnII) is synthesized.[10]
-
The substrate is incubated with purified recombinant FTO protein in the presence of necessary cofactors (Fe(II), 2-oxoglutarate, and ascorbate) and varying concentrations of the inhibitor.
-
If FTO is active, it will demethylate the substrate.
-
The restriction enzyme, which only cleaves the unmethylated sequence, is then added.
-
The extent of cleavage, which is inversely proportional to FTO activity, can be quantified using methods like gel electrophoresis or fluorescence-based readouts.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Proliferation Assay
The antiproliferative effects of this compound on AML cell lines (e.g., NB4, MOLM13) are typically assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Leukemia cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
After incubation, MTT reagent is added to each well.
-
Viable, metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved with a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
m6A Quantification
The global m6A levels in mRNA following this compound treatment can be measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Total RNA is extracted from leukemia cells treated with this compound or a vehicle control.
-
mRNA is then purified from the total RNA.
-
The purified mRNA is digested into single nucleosides using nuclease P1 and alkaline phosphatase.
-
The resulting nucleosides are analyzed by LC-MS/MS to quantify the ratio of m6A to adenosine (A).
-
An increase in the m6A/A ratio in this compound-treated cells indicates inhibition of FTO.
Gene Expression Analysis
Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the changes in the expression of target genes like RARA and MYC.
-
RNA is extracted from cells treated with this compound.
-
The RNA is reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR is performed using specific primers for RARA, MYC, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative expression of the target genes is calculated using the delta-delta-Ct method.
Xenograft Mouse Model
To evaluate the in vivo anti-leukemic activity of this compound, a xenograft mouse model is utilized.[5][6]
-
Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with human AML cells (e.g., NB4).
-
Once tumors are established or leukemia is engrafted, the mice are treated with this compound or a vehicle control, typically via intraperitoneal injection or oral gavage, for a specified duration.
-
Tumor volume is measured regularly, or leukemia progression is monitored through methods like bioluminescence imaging or flow cytometry of peripheral blood.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
The efficacy of this compound is determined by its ability to suppress tumor growth or prolong survival compared to the control group.[5][6]
Visualizations
Caption: FTO enzymatically removes the methyl group from N6-methyladenosine (m6A) in RNA.
Caption: Rational design workflow for the development of this compound from the lead compound FB23.
Caption: Mechanism of action of this compound in acute myeloid leukemia (AML) cells.
Conclusion
This compound represents a significant advancement in the development of FTO inhibitors for cancer therapy. Through rational, structure-guided design, this compound was developed as a potent and specific inhibitor of FTO with improved drug-like properties.[5][6] Its mechanism of action, involving the increase of m6A RNA methylation and the subsequent regulation of key oncogenic and tumor-suppressive pathways, has been well-characterized. Furthermore, this compound has demonstrated significant anti-leukemic activity in both cellular and preclinical animal models without substantial side effects, highlighting its promise as a candidate for further development in the treatment of acute myeloid leukemia and potentially other cancers where FTO is overexpressed.[5][6][7]
References
- 1. FTO Gene Polymorphisms at the Crossroads of Metabolic Pathways of Obesity and Epigenetic Influences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Rational Design of RNA Demethylase FTO Inhibitors with Enhanced Antileukemia Drug-Like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
ZLD115: A Technical Guide to its Impact on RNA Epigenetics in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of RNA epigenetics, or epitranscriptomics, has unveiled a critical layer of gene regulation implicated in the pathogenesis of various diseases, including cancer.[1] One of the most abundant internal modifications of messenger RNA (mRNA) is N6-methyladenosine (m6A), a dynamic and reversible mark that influences mRNA stability, splicing, and translation.[2][3] The cellular machinery responsible for this modification includes "writer" proteins that install the m6A mark, "eraser" proteins that remove it, and "reader" proteins that recognize it to elicit a functional consequence.[2][4]
The fat mass and obesity-associated protein (FTO) was the first identified m6A demethylase, or "eraser," and its overexpression has been linked to the progression of various cancers, including acute myeloid leukemia (AML).[5][6][7] FTO's role in oncogenesis has made it an attractive target for therapeutic intervention.[7][8] ZLD115 is a novel, potent, and selective small-molecule inhibitor of FTO.[9][10] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on RNA epigenetics in cancer, with a focus on its potential as an anti-leukemic agent.
Mechanism of Action of this compound
This compound is a derivative of FB23 and functions as a competitive inhibitor of FTO.[5][10] By binding to the FTO enzyme, this compound blocks its demethylase activity, leading to an increase in the global levels of m6A on RNA.[5][6] This alteration in the m6A landscape subsequently affects the expression of key genes involved in cancer pathogenesis. Specifically, in AML cell lines, treatment with this compound has been shown to upregulate the expression of the tumor suppressor gene RARA (Retinoic Acid Receptor Alpha) and downregulate the expression of the oncogene MYC.[5][6][9] This dual effect is believed to be a key driver of this compound's anti-proliferative and pro-differentiative effects in leukemia cells.
Figure 1: Proposed signaling pathway of this compound in cancer.
Quantitative Data on this compound's Activity
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | IC50 (μM) | Notes |
| PAGE-based demethylase assay | FTO | 2.3 | Demonstrates direct inhibition of FTO's enzymatic activity.[9] |
| Demethylase assay | FTO | >70% inhibition at 20 μM | Shows significant FTO inhibition at a specific concentration.[9] |
| Demethylase assay | ALKBH3 | No inhibition at 200 μM | Indicates selectivity for FTO over other demethylases.[9] |
| Demethylase assay | ALKBH5 | No inhibition at 200 μM | Indicates selectivity for FTO over other demethylases.[9] |
Table 2: Anti-proliferative Activity of this compound in Leukemia Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| MOLM13 | AML | 1.7 |
| NB4 | AML | 1.5 |
| HEL | AML | 10.3 ± 0.6 |
| KG-1 | AML | 4.1 ± 0.5 |
| MV-4-11 | AML | 3.4 ± 0.1 |
| THP-1 | AML | 6.0 ± 1.8 |
Data sourced from ProbeChem.[9]
Table 3: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage | Effect |
| BALB/c nude mice xenograft (MV-4-11 cells) | AML | 40 mg/kg (subcutaneous) | Inhibition of leukemia progression.[9] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's impact on RNA epigenetics.
RNA Immunoprecipitation (RIP) for m6A
This protocol is for the immunoprecipitation of m6A-containing RNA to assess changes in RNA methylation upon this compound treatment.
Figure 2: Workflow for RNA Immunoprecipitation (RIP).
Materials:
-
Cells treated with this compound or vehicle control.
-
Lysis buffer (e.g., RIPA buffer) with RNase and protease inhibitors.
-
Anti-m6A antibody.
-
Protein A/G magnetic beads.
-
Wash buffers of increasing stringency.
-
Elution buffer (containing N6-methyladenosine).
-
RNA purification kit or reagents (e.g., Trizol).
-
qRT-PCR reagents or RNA sequencing library preparation kit.
Procedure:
-
Cell Lysis: Harvest and lyse cells in ice-cold lysis buffer.
-
RNA Fragmentation: Fragment the RNA to an appropriate size (e.g., 100-500 nucleotides) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the cell lysate with anti-m6A antibody-conjugated magnetic beads overnight at 4°C with gentle rotation.
-
Washing: Wash the beads several times with wash buffers to remove non-specifically bound RNA.
-
Elution: Elute the m6A-containing RNA from the beads using an elution buffer.
-
RNA Purification: Purify the eluted RNA using a standard RNA extraction method.
-
Analysis: Analyze the enrichment of specific transcripts using qRT-PCR or perform transcriptome-wide analysis using RNA sequencing.[11][12]
Cell Viability Assay
This protocol describes a method to assess the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest.
-
96-well cell culture plates.
-
Complete cell culture medium.
-
This compound stock solution.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).[13][14]
-
Plate reader (luminometer, spectrophotometer, or fluorometer).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for the recommended time to allow for the metabolic conversion of the reagent.
-
Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value of this compound.[15][16]
Mouse Xenograft Model for In Vivo Efficacy
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the anti-tumor activity of this compound in vivo.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice).[17][18]
-
Cancer cell line suspension (e.g., MV-4-11 cells in Matrigel).
-
This compound formulation for injection.
-
Calipers for tumor measurement.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.[18][19]
-
Tumor Growth: Monitor the mice regularly for tumor formation.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 40 mg/kg) or vehicle control to the respective groups according to the dosing schedule.[9]
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).[20][21]
Conclusion and Future Directions
This compound has emerged as a promising FTO inhibitor with potent anti-leukemic activity. Its mechanism of action, centered on the modulation of RNA m6A levels and the subsequent regulation of key oncogenic and tumor-suppressive pathways, highlights the therapeutic potential of targeting RNA epigenetics in cancer. The quantitative data from in vitro and in vivo studies provide a strong rationale for its further development.
Future research should focus on several key areas. Firstly, a more comprehensive understanding of the this compound-induced changes to the m6A epitranscriptome is needed to identify additional downstream effectors and potential biomarkers of response. Secondly, exploring the efficacy of this compound in other cancer types where FTO is implicated is warranted. Finally, preclinical studies evaluating the combination of this compound with existing chemotherapeutic agents or other targeted therapies could reveal synergistic effects and provide new avenues for cancer treatment. As our understanding of RNA epigenetics continues to grow, molecules like this compound hold the potential to usher in a new era of precision oncology.
References
- 1. RNA Epigenetics in Cancer: Current Knowledge and Therapeutic Implications [pubmed.ncbi.nlm.nih.gov]
- 2. Link Between m6A Modification and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging roles of m6A RNA modification in cancer therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emerging therapeutic target of dynamic and reversible N6-methyladenosine modification during cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rational Design of RNA Demethylase FTO Inhibitors with Enhanced Antileukemia Drug-Like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FTO in cancer: functions, molecular mechanisms, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | FTO inhibitor | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. An RNA-immunoprecipitation protocol to identify RNAs associated with RNA-binding proteins in cytoplasmic and nuclear Drosophila head fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA immunoprecipitation to identify in vivo targets of RNA editing and modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 15. cdn.stemcell.com [cdn.stemcell.com]
- 16. researchgate.net [researchgate.net]
- 17. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Patient-Derived Xenograft Models in Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ZLD115 in a Xenograft Mouse Model of Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZLD115 is a potent and selective small-molecule inhibitor of the fat mass and obesity-associated protein (FTO), an RNA N6-methyladenosine (m6A) demethylase.[1][2] In acute myeloid leukemia (AML), FTO is often overexpressed and plays a crucial role in leukemogenesis by demethylating m6A on the transcripts of key oncogenes, such as MYC, and tumor suppressors, such as RARA.[1][2] By inhibiting FTO, this compound increases the m6A levels in AML cells, leading to the downregulation of MYC and upregulation of RARA expression.[1][2] This mechanism ultimately results in the inhibition of AML cell proliferation and demonstrates therapeutic potential. Preclinical studies have shown that this compound exhibits significant anti-leukemic activity in vitro and in xenograft mouse models of AML with no substantial side effects reported.[1][2]
These application notes provide a representative protocol for evaluating the efficacy of this compound in a xenograft mouse model of AML using the MOLM-13 cell line.
Signaling Pathway of this compound in AML
Caption: this compound inhibits FTO, leading to altered mRNA stability and protein expression of key cancer-related genes.
Representative Experimental Protocol
Disclaimer: The following is a generalized protocol for establishing an AML xenograft model and testing a small molecule inhibitor. The optimal dosage and administration schedule for this compound have not been publicly disclosed and must be determined empirically.
Cell Culture and Preparation
-
Cell Line: MOLM-13 (human acute myeloid leukemia cell line).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: Harvest cells during the exponential growth phase. Centrifuge the cell suspension, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS or serum-free media at the desired concentration for injection. Ensure cell viability is >95% as determined by trypan blue exclusion.
Animal Model
-
Mouse Strain: Immunodeficient mice such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice, 6-8 weeks old. NSG mice are often preferred for their superior engraftment of human hematopoietic cells.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Housing: House mice in a specific pathogen-free (SPF) facility with sterile food, water, and bedding.
Xenograft Establishment
-
Cell Inoculation: Inject 1 x 10^6 to 5 x 10^6 MOLM-13 cells in a volume of 100-200 µL per mouse via intravenous (tail vein) injection.
-
Engraftment Monitoring: Monitor for signs of successful engraftment, which may include weight loss, ruffled fur, and hind-limb paralysis. Engraftment can be confirmed by flow cytometric analysis of peripheral blood for human CD45+ cells, typically starting 2-3 weeks post-injection.
This compound Formulation and Administration
-
Formulation (Suggested): this compound can be formulated for intraperitoneal (i.p.) or oral (p.o.) administration. A common vehicle for in vivo studies consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
Note: Prepare the formulation fresh daily and ensure complete dissolution of the compound.
-
-
Dosage and Schedule (Hypothetical):
-
Dose Finding Study: It is critical to perform a dose-finding study to determine the maximum tolerated dose (MTD) of this compound.
-
Treatment Initiation: Begin treatment when leukemia is established, as confirmed by peripheral blood analysis or a set time point post-injection (e.g., 7-14 days).
-
Example Regimen: Administer this compound daily or every other day via oral gavage or intraperitoneal injection. A starting dose could be in the range of 10-50 mg/kg, but this must be validated.
-
-
Control Group: The control group should receive the vehicle solution following the same administration route and schedule.
Efficacy Evaluation
-
Tumor Burden Monitoring:
-
Flow Cytometry: Perform weekly or bi-weekly retro-orbital or tail vein blood sampling to quantify the percentage of human CD45+ cells.
-
Bioluminescence Imaging (if using luciferase-expressing cells): This allows for non-invasive, longitudinal monitoring of tumor burden.
-
-
Survival Analysis: Monitor mice daily for signs of distress and euthanize them when they reach predefined endpoints (e.g., >20% weight loss, hind-limb paralysis, moribund state). Record the date of euthanasia or death to generate Kaplan-Meier survival curves.
-
Endpoint Analysis: At the end of the study, harvest tissues such as bone marrow, spleen, and liver to assess leukemic infiltration by flow cytometry and immunohistochemistry.
Toxicity Assessment
-
Body Weight: Record the body weight of each mouse 2-3 times per week.
-
Clinical Observations: Monitor for any signs of toxicity, such as changes in behavior, appetite, or appearance.
-
Hematological Analysis: At the study endpoint, a complete blood count (CBC) can be performed to assess the impact on normal hematopoiesis.
Experimental Workflow
Caption: A generalized workflow for conducting an AML xenograft study with this compound.
Data Presentation (Example Templates)
The following tables are examples of how to structure the quantitative data from the in vivo experiments.
Table 1: Effect of this compound on Tumor Burden in Peripheral Blood
| Treatment Group | Day 7 (% hCD45+) | Day 14 (% hCD45+) | Day 21 (% hCD45+) | Day 28 (% hCD45+) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (X mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| p-value | p-value | p-value | p-value | p-value |
Table 2: Survival Analysis of this compound-Treated Mice
| Treatment Group | Median Survival (Days) | % Increase in Lifespan | Log-rank (Mantel-Cox) Test |
| Vehicle Control | Value | N/A | Reference |
| This compound (X mg/kg) | Value | Value | p-value |
Table 3: Toxicity Assessment of this compound
| Treatment Group | Mean Body Weight Change (%) at Day 28 | Notable Clinical Signs |
| Vehicle Control | Mean ± SEM | None observed |
| This compound (X mg/kg) | Mean ± SEM | [Describe any observed signs] |
Conclusion
This compound represents a promising therapeutic agent for AML by targeting the FTO-mediated m6A demethylation pathway. The provided representative protocol offers a framework for designing and executing in vivo studies to evaluate its efficacy in a xenograft mouse model. It is imperative for researchers to conduct initial dose-finding and tolerability studies to establish a safe and effective treatment regimen for this compound. Careful monitoring of both anti-leukemic efficacy and potential toxicity will be crucial for the further preclinical development of this compound.
References
ZLD115 solubility and preparation for in vivo studies
Application Notes and Protocols for Researchers
This document provides detailed application notes and protocols for the preparation and in vivo use of ZLD115, a potent and selective inhibitor of the fat mass and obesity-associated protein (FTO). These guidelines are intended for researchers, scientists, and drug development professionals working in areas such as oncology, epigenetics, and drug discovery.
Introduction
This compound is a derivative of FB23 and functions as an inhibitor of the FTO protein, an RNA N6-methyladenosine (m6A) demethylase that is often highly expressed in various cancers, including acute myeloid leukemia (AML).[1][2] Mechanistically, this compound exerts its anti-leukemic effects by increasing the abundance of m6A on AML cell RNA. This leads to the upregulation of Retinoic Acid Receptor Alpha (RARA) gene expression and the downregulation of the MYC proto-oncogene, which are crucial for its anti-proliferative activity.[1][2] Preclinical studies have demonstrated its significant anti-leukemic activity in xenograft mouse models with minimal side effects.[2]
Data Presentation: Solubility of this compound
Proper solubilization of this compound is critical for its bioavailability and efficacy in in vivo studies. The following table summarizes the solubility of this compound in common vehicle formulations for animal studies.
| Formulation Components | Solvent Ratio | Maximum Solubility | Appearance |
| DMSO, PEG300, Tween-80, Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.04 mM) | Clear Solution |
| DMSO, Corn Oil | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.04 mM) | Clear Solution |
Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3]
Experimental Protocols: Preparation of this compound for In Vivo Studies
The following are two established protocols for the preparation of this compound for administration in animal models, such as oral gavage.
Protocol 1: Aqueous-Based Formulation
This protocol is a common choice for achieving a clear solution of this compound suitable for various routes of administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Pipettes
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle by adding the solvents one by one in the following order and concentrations:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
To prepare a 1 mL working solution as an example, first add 100 µL of a DMSO stock solution of this compound (e.g., 25 mg/mL) to 400 µL of PEG300 and mix thoroughly.[3]
-
Add 50 µL of Tween-80 to the mixture and vortex until homogenous.[3]
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix until a clear solution is obtained.[3]
Protocol 2: Oil-Based Formulation
This protocol provides an alternative formulation using corn oil, which can be suitable for oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
-
Sterile conical tubes
-
Pipettes
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle by adding the solvents one by one in the following order and concentrations:
-
10% DMSO
-
90% Corn Oil
-
-
First, dissolve the this compound powder in DMSO.
-
Add the corn oil to the DMSO/ZLD115 mixture and vortex thoroughly until a clear solution is achieved.
Mandatory Visualization
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound as an FTO inhibitor in cancer cells.
Caption: Mechanism of this compound in inhibiting leukemic cell proliferation.
Experimental Workflow for In Vivo Preparation
The following diagram outlines the general workflow for preparing this compound for in vivo experiments.
Caption: Workflow for preparing this compound for in vivo studies.
References
Application Notes and Protocols for ZLD115 in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ZLD115, a potent inhibitor of the FTO (fat mass and obesity-associated) protein, for the treatment of leukemia cell lines. The provided protocols and data will enable researchers to effectively design and execute experiments to evaluate the anti-leukemic effects of this compound.
Introduction
This compound is a derivative of the FTO inhibitor FB23 and has demonstrated significant antiproliferative activity against various leukemia cell lines.[1] As an N6-methyladenosine (m6A) demethylase, FTO plays a crucial role in post-transcriptional gene regulation and has been identified as a key oncogenic driver in acute myeloid leukemia (AML).[2] this compound exerts its anti-leukemic effects by inhibiting FTO, leading to the modulation of key downstream targets involved in cell proliferation, differentiation, and apoptosis.[3][4]
Mechanism of Action
This compound inhibits the demethylase activity of FTO, resulting in an increase in global m6A levels in mRNA. This alteration in the epitranscriptome leads to the differential expression of critical genes. Specifically, FTO inhibition by this compound and its analogs has been shown to upregulate the expression of tumor suppressors such as Retinoic Acid Receptor Alpha (RARA) and ASB2, while downregulating the expression of oncogenes like MYC and CEBPA.[3] This modulation of gene expression ultimately induces cell cycle arrest, promotes apoptosis, and inhibits the proliferation of leukemia cells.
Data Presentation
While specific IC50 values for this compound are not yet widely published, the closely related and structurally similar FTO inhibitor, FB23-2, provides valuable insight into the effective concentration range. The following table summarizes the reported IC50 values for FB23-2 in various leukemia cell lines. It is recommended to use these values as a starting point for determining the optimal concentration of this compound in your specific leukemia cell line of interest.
| Cell Line | Cancer Type | IC50 (µM) of FB23-2 |
| NB4 | Acute Promyelocytic Leukemia | 0.8 |
| MONOMAC6 | Acute Monocytic Leukemia | 1.5 |
Data sourced from MedchemExpress and GlpBio product pages for FB23-2.[5][6]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in leukemia cell lines.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Leukemia cell lines (e.g., NB4, MOLM13, THP-1)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Leukemia cell lines
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed leukemia cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC50) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Western Blot Analysis
This protocol is for detecting changes in the protein expression of FTO and its downstream targets.
Materials:
-
Leukemia cell lines
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-FTO, anti-MYC, anti-RARA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Visualization
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in leukemia cells.
This compound Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cityofhope.org [cityofhope.org]
- 3. researchgate.net [researchgate.net]
- 4. Rational Design of RNA Demethylase FTO Inhibitors with Enhanced Antileukemia Drug-Like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
Application Notes and Protocols for Measuring ZLD115's Effect on m6A Levels
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in various biological processes, including RNA splicing, export, stability, and translation. The levels of m6A are dynamically regulated by methyltransferases ("writers") and demethylases ("erasers"). The fat mass and obesity-associated protein (FTO) is a key m6A demethylase, and its dysregulation has been implicated in various diseases, including cancer.[1][2]
ZLD115 is a potent and selective inhibitor of FTO.[3][4] By inhibiting FTO's demethylase activity, this compound leads to an increase in global m6A levels within cells.[5] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the effect of this compound on m6A levels in cellular models.
Key Experimental Techniques
Several techniques can be employed to quantify the changes in m6A levels following treatment with this compound. The choice of method depends on the specific research question, available equipment, and desired level of quantification and throughput. The primary methods covered in these notes are:
-
Dot Blot Assay: A straightforward and cost-effective method for qualitatively or semi-quantitatively assessing global m6A levels.[6][7]
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): A highly sensitive and quantitative method for determining the absolute abundance of m6A relative to adenosine.[8][9][10]
-
MeRIP-Seq (m6A RNA Immunoprecipitation Sequencing): A powerful technique for transcriptome-wide mapping of m6A sites, allowing for the identification of specific transcripts with altered methylation in response to this compound.[11][12][13]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from the described experiments to illustrate the expected effects of this compound treatment on m6A levels in a cancer cell line (e.g., MOLM13, a human acute myeloid leukemia cell line).
| Technique | Parameter Measured | Control (Vehicle) | This compound (10 µM) | Fold Change |
| Dot Blot | Relative m6A Intensity (Arbitrary Units) | 1.0 | 2.5 | 2.5 |
| LC-MS/MS | m6A/A Ratio (%) | 0.2% | 0.5% | 2.5 |
| MeRIP-Seq | Number of m6A Peaks | 8,000 | 15,000 | 1.875 |
| MeRIP-Seq | m6A Peak Enrichment (Selected Gene) | 1.0 | 3.0 | 3.0 |
Experimental Protocols
Protocol 1: Global m6A Quantification using Dot Blot Assay
This protocol provides a method for the semi-quantitative detection of total m6A levels in RNA samples.
Materials:
-
Total RNA or mRNA isolation kit
-
This compound (and appropriate vehicle control, e.g., DMSO)
-
Cell culture reagents
-
Nitrocellulose or nylon membrane
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Methylene blue staining solution
Procedure:
-
Cell Treatment: Culture the target cells (e.g., MOLM13) to the desired confluency. Treat the cells with this compound at the desired concentration (e.g., 10 µM) or vehicle control for a specified time (e.g., 24-48 hours).
-
RNA Isolation: Harvest the cells and isolate total RNA or mRNA using a commercial kit according to the manufacturer's instructions. Ensure high-quality, intact RNA.
-
RNA Quantification: Determine the concentration of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
RNA Denaturation: In an RNase-free tube, prepare serial dilutions of your RNA samples (e.g., 400 ng, 200 ng, 100 ng) in RNase-free water. Denature the RNA by heating at 95°C for 3-5 minutes, then immediately place on ice.[6]
-
Membrane Spotting: Spot the denatured RNA samples directly onto a nitrocellulose or nylon membrane. Allow the spots to air dry.
-
UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle shaking.[6]
-
Primary Antibody Incubation: Incubate the membrane with a specific anti-m6A antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[6]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[6]
-
Washing: Repeat the washing step as in step 9.
-
Detection: Incubate the membrane with ECL substrate and visualize the signal using a chemiluminescence imaging system.
-
Loading Control: Stain the membrane with methylene blue to visualize the total RNA spotted, which serves as a loading control.[14]
-
Quantification: Densitometry analysis of the dot blot signals can be performed using software like ImageJ. Normalize the m6A signal to the methylene blue staining.
Protocol 2: Absolute m6A Quantification by LC-MS/MS
This protocol provides a highly accurate method for quantifying the m6A to adenosine (A) ratio.
Materials:
-
Purified mRNA from control and this compound-treated cells
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system
-
m6A and adenosine standards
Procedure:
-
Cell Treatment and mRNA Isolation: Treat cells with this compound and isolate high-purity mRNA as described in Protocol 1. It is crucial to start with purified mRNA to avoid contamination from other RNA species.
-
RNA Digestion:
-
Sample Preparation for LC-MS/MS: After digestion, the sample is typically filtered or centrifuged to remove enzymes before injection into the LC-MS/MS system.
-
LC-MS/MS Analysis:
-
Separate the digested nucleosides using liquid chromatography.
-
Detect and quantify the amounts of adenosine (A) and N6-methyladenosine (m6A) using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Generate standard curves using known concentrations of pure adenosine and m6A to ensure accurate quantification.[9]
-
-
Data Analysis: Calculate the m6A/A ratio by dividing the quantity of m6A by the quantity of A. Compare the ratios between this compound-treated and control samples.
Protocol 3: Transcriptome-Wide m6A Profiling by MeRIP-Seq
This protocol allows for the identification of specific genes and regions of the transcriptome that exhibit changes in m6A modification upon this compound treatment.
Materials:
-
High-quality total RNA from control and this compound-treated cells
-
mRNA purification kit
-
RNA fragmentation buffer
-
Anti-m6A antibody
-
Protein A/G magnetic beads
-
RNA library preparation kit for next-generation sequencing (NGS)
-
NGS platform
Procedure:
-
Cell Treatment and RNA Isolation: Treat cells with this compound and isolate high-quality total RNA as described in Protocol 1.
-
mRNA Purification and Fragmentation:
-
Purify mRNA from the total RNA.
-
Fragment the mRNA into ~100-nucleotide-long fragments using fragmentation buffer or enzymatic methods.[11]
-
-
Immunoprecipitation (IP):
-
A portion of the fragmented RNA should be saved as an input control.
-
Incubate the remaining fragmented RNA with an anti-m6A antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-RNA complexes.[12]
-
Wash the beads several times to remove non-specifically bound RNA.
-
-
RNA Elution: Elute the m6A-containing RNA fragments from the beads.
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from both the immunoprecipitated (IP) RNA and the input control RNA using a suitable library preparation kit.
-
Perform high-throughput sequencing on an NGS platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Use peak-calling algorithms (e.g., MACS2) to identify m6A-enriched regions (peaks) in the IP samples relative to the input samples.[15]
-
Perform differential peak analysis to identify genes with significant changes in m6A levels between this compound-treated and control samples.
-
Visualizations
Caption: Experimental workflow for measuring this compound's effect on m6A levels.
Caption: this compound mechanism of action and its impact on m6A-regulated pathways.
References
- 1. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of m6A Demethylases Inhibitors and Their Biological Functions in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | FTO inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dot Blot Analysis for Measuring Global N6-Methyladenosine Modification of RNA | Springer Nature Experiments [experiments.springernature.com]
- 8. m6A Modification LC-MS Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 10. Quantitative analysis of m6A RNA modification by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 12. MeRIP-seq and Its Principle, Protocol, Bioinformatics, Applications in Diseases - CD Genomics [cd-genomics.com]
- 13. Refined RIP-seq protocol for epitranscriptome analysis with low input materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of N 6 -methyladenosine RNA Modification Levels by Dot Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for ZLD115 in Long-Term Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of the FTO inhibitor ZLD115 and detail protocols for its use in long-term animal studies, particularly in the context of acute myeloid leukemia (AML) xenograft models.
Introduction
This compound is a potent and selective inhibitor of the fat mass and obesity-associated protein (FTO), an RNA N6-methyladenosine (m6A) demethylase.[1][2] FTO is overexpressed in various cancers, including acute myeloid leukemia (AML), and plays a crucial role in leukemogenesis by regulating the expression of key oncogenes. This compound exerts its anti-leukemic effects by inhibiting FTO's demethylase activity, leading to an increase in m6A abundance on the RNA of cancer cells. This, in turn, results in the upregulation of tumor suppressor genes like RARA and the downregulation of oncogenes such as MYC.[1][2] Preclinical studies have demonstrated the anti-proliferative activity of this compound in leukemic cell lines and its efficacy in reducing tumor burden in xenograft mouse models, with no significant reported side effects.[1][2]
Data Presentation
In Vivo Efficacy of FTO Inhibitors in Animal Models
The following table summarizes the treatment schedules and outcomes of various FTO inhibitors in long-term animal studies. While a specific long-term protocol for this compound is not yet published, the data from structurally and functionally similar FTO inhibitors provide a strong basis for experimental design.
| FTO Inhibitor | Animal Model | Dosage and Schedule | Duration | Key Findings | Reference |
| CS1/CS2 | AML Xenograft Mouse Model | 5 mg/kg/day, every other day | 10 doses | Significantly inhibited leukemia progression, reduced leukemia burden, and dramatically prolonged survival. | [3] |
| IOX3 | C57BL/6J Mice | 60 mg/kg, every two days | 40 days | Did not significantly alter FTO protein levels at this dose and did not affect body weight. | [4] |
| This compound (Proposed) | AML Xenograft Mouse Model | 5-10 mg/kg/day, every other day | 4-6 weeks | To be determined. Expected to inhibit tumor growth and prolong survival. | - |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Warm the solution gently and/or sonicate if precipitation occurs to aid dissolution.
-
-
Vehicle Preparation:
-
Prepare the vehicle solution consisting of 40% PEG300, 5% Tween-80, and 45% Saline.
-
-
Final Formulation:
-
For a final concentration of 1 mg/mL, add 100 µL of the 10 mg/mL this compound stock solution to 900 µL of the vehicle.
-
Vortex the solution thoroughly to ensure it is clear and homogenous.
-
Prepare the formulation fresh on the day of administration.
-
Protocol 2: Long-Term this compound Treatment in an AML Xenograft Mouse Model
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or NSG) are recommended for establishing xenograft models of human AML.
Experimental Workflow:
Caption: Workflow for a long-term this compound efficacy study in an AML xenograft mouse model.
Procedure:
-
Cell Line and Implantation:
-
Culture human AML cell lines (e.g., MOLM13, MV4-11) under standard conditions.
-
Implant 1-5 x 10^6 cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer this compound (e.g., 5-10 mg/kg) or vehicle control intraperitoneally (i.p.) every other day.
-
The duration of treatment can range from 4 to 6 weeks, or until a pre-defined endpoint is reached.
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight and overall health status twice weekly.
-
The primary endpoint is typically tumor growth inhibition. A secondary endpoint can be overall survival.
-
At the end of the study, collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., Western blot for FTO, MYC; m6A quantification).
-
Signaling Pathway
The proposed mechanism of action for this compound involves the inhibition of FTO, leading to downstream effects on oncogenic pathways.
Caption: Proposed signaling pathway of this compound in AML cells.
Disclaimer: The provided protocols are intended as a guideline and should be adapted based on specific experimental needs and institutional regulations. A thorough literature review and pilot studies are recommended to optimize the treatment schedule for this compound in any new animal model.
References
Application of ZLD115 in High-Throughput Screening for FTO Inhibitors
Introduction
The fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m⁶A) RNA demethylase, has emerged as a significant therapeutic target, particularly in acute myeloid leukemia (AML).[1][2][3][4] Overexpression of FTO is prevalent in certain AML subtypes and is associated with enhanced leukemogenesis and resistance to differentiation-inducing therapies.[1][2][3][4] ZLD115, a derivative of FB23, is a potent and selective inhibitor of FTO with demonstrated anti-leukemic properties.[5][6] Its mechanism of action is attributed to the inhibition of FTO's demethylase activity, leading to an increase in m⁶A levels in the mRNA of key oncogenes and tumor suppressors, subsequently upregulating retinoic acid receptor alpha (RARA) and downregulating MYC expression.[5][6] This application note provides detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel FTO inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and other relevant FTO inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | IC₅₀ (µM) | Cell Line/Conditions | Reference |
| PAGE-based demethylation assay | 2.3 | Biochemical Assay | [1] from initial search |
| Antiproliferative assay | 1.5 | NB4 (AML) | [1] from initial search |
| Antiproliferative assay | 1.7 | MOLM13 (AML) | [1] from initial search |
| Antiproliferative assay | 3.4 | MV-4-11 (AML) | [1] from initial search |
| Antiproliferative assay | 4.1 | KG-1 (AML) | [1] from initial search |
| Antiproliferative assay | 6.0 | THP-1 (AML) | [1] from initial search |
| Antiproliferative assay | 10.3 | HEL (AML) | [1] from initial search |
Table 2: Comparative Inhibitory Activity of FTO Inhibitors
| Inhibitor | IC₅₀ (µM) - Biochemical Assay | IC₅₀ (µM) - Cellular Assay (AML cells) | Selectivity Notes | Reference |
| This compound | 2.3 | 1.5 - 10.3 | No inhibition of ALKBH3 and ALKBH5 at 200 µM. FTO-dependent antiproliferative activity. | [1] from initial search,[7] from initial search |
| FB23 | ~5 (estimated) | ~2-5 | Selective for FTO over ALKBH5. | [7] |
| Rhein | ~3 | Varies | Also inhibits other 2-oxoglutarate-dependent dioxygenases. | [8] |
| IOX3 | ~1-5 | Varies | Broad-spectrum 2-oxoglutarate oxygenase inhibitor. | [8] |
Table 3: FTO Enzyme Kinetic Parameters
| Parameter | Value | Substrate | Reference |
| Kₘ for 2-oxoglutarate (2-OG) | 2.88 µM | 2-oxoglutarate | [9],[10] |
FTO Signaling Pathway in Leukemia
FTO plays a crucial role in leukemogenesis by modulating the stability of key mRNA transcripts. Inhibition of FTO by this compound leads to an increase in m⁶A methylation on the transcripts of oncogenes and tumor suppressors, ultimately affecting their expression and downstream signaling.
Caption: FTO signaling pathway in leukemia and its inhibition by this compound.
Experimental Protocols
High-Throughput Screening (HTS) Protocol for FTO Inhibitors using Fluorescence Polarization
This protocol is adapted from established fluorescence polarization (FP) assays for monitoring enzyme activity and can be optimized for screening FTO inhibitors like this compound.[11] The assay relies on the change in polarization of a fluorescently labeled m⁶A-containing RNA probe upon binding to the FTO protein.
Materials:
-
Recombinant human FTO protein
-
Fluorescently labeled m⁶A RNA probe (e.g., 5'-FAM-labeled single-stranded RNA with a single m⁶A modification)
-
Assay Buffer: 50 mM HEPES (pH 7.0), 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 300 µM 2-oxoglutarate (α-KG), 2 mM L-ascorbic acid, 0.01% Tween-20
-
This compound (and other test compounds) dissolved in DMSO
-
384-well, low-volume, black, non-binding surface microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound and other test compounds in DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50-100 nL) of each compound dilution to the wells of a 384-well assay plate.
-
Include positive controls (e.g., a known FTO inhibitor like Rhein or no enzyme) and negative controls (DMSO vehicle).
-
-
Enzyme and Substrate Preparation:
-
Prepare a master mix of FTO enzyme in assay buffer at a final concentration determined by prior enzyme titration experiments (typically in the low nanomolar range).
-
Prepare a solution of the fluorescently labeled m⁶A RNA probe in assay buffer at a concentration optimized for a stable FP signal (typically in the low nanomolar range).
-
-
Assay Reaction:
-
Add the FTO enzyme solution to all wells of the assay plate containing the compounds and controls.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the demethylation reaction by adding the fluorescently labeled m⁶A RNA probe solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes), protected from light. The optimal incubation time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for FAM).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_positive_control) / (mP_negative_control - mP_positive_control)) where mP is the millipolarization value.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: High-throughput screening workflow for FTO inhibitors.
Secondary Assay: In-Cell Proliferation Assay
This protocol is to validate the antiproliferative effects of hit compounds identified from the primary HTS in a relevant cellular context.
Materials:
-
AML cell lines (e.g., MOLM13, NB4)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound and test compounds dissolved in DMSO
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and test compounds in complete culture medium.
-
Add 100 µL of the compound dilutions to the respective wells, resulting in a final volume of 200 µL.
-
Include a DMSO vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
-
Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Calculate the percent viability relative to the DMSO control.
-
Plot the percent viability against the compound concentration and determine the IC₅₀ value.
-
Conclusion
This compound serves as a valuable tool for studying the FTO protein and for the discovery of novel FTO inhibitors. The provided protocols for a fluorescence polarization-based HTS assay and a secondary cell proliferation assay offer a robust framework for identifying and characterizing new chemical entities targeting FTO for the potential treatment of AML and other FTO-driven diseases. The high selectivity and on-target activity of this compound make it an excellent positive control and benchmark compound for these screening efforts.
References
- 1. FTO plays an oncogenic role in acute myeloid leukemia as a N6-methyladenosine RNA demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modomics - A Database of RNA Modifications [genesilico.pl]
- 3. cityofhope.org [cityofhope.org]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Rational Design of RNA Demethylase FTO Inhibitors with Enhanced Antileukemia Drug-Like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Impact of ZLD115 on Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZLD115 is a potent and selective inhibitor of the Fat Mass and Obesity-associated Protein (FTO), an RNA N6-methyladenosine (m6A) demethylase.[1][2] FTO has emerged as a critical regulator of gene expression and is implicated in various cellular processes, including cell differentiation. In the context of acute myeloid leukemia (AML), which is characterized by a block in myeloid differentiation, FTO inhibition has shown therapeutic promise. This compound has been demonstrated to exert anti-leukemic effects by increasing m6A levels on RNA, leading to the upregulation of Retinoic Acid Receptor Alpha (RARA) and the downregulation of the MYC oncogene, thereby promoting myeloid differentiation.[1][2]
These application notes provide a comprehensive protocol for researchers to assess the impact of this compound on the differentiation of myeloid leukemia cells. The described methodologies can be adapted for other cell types and differentiation models where FTO and m6A methylation are implicated.
Data Presentation
Table 1: Effect of this compound on Myeloid Differentiation Markers (Flow Cytometry)
| Treatment | Concentration (µM) | % CD11b+ Cells | % CD14+ Cells | MFI of CD11b | MFI of CD14 |
| Vehicle (DMSO) | - | ||||
| This compound | 0.1 | ||||
| This compound | 1 | ||||
| This compound | 10 | ||||
| ATRA (Positive Control) | 1 |
MFI: Mean Fluorescence Intensity
Table 2: Gene Expression Changes Induced by this compound (qRT-PCR)
| Treatment | Concentration (µM) | Relative RARA Expression (Fold Change) | Relative MYC Expression (Fold Change) | Relative CEBPA Expression (Fold Change) | Relative G-CSFR Expression (Fold Change) |
| Vehicle (DMSO) | - | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound | 0.1 | ||||
| This compound | 1 | ||||
| This compound | 10 | ||||
| ATRA (Positive Control) | 1 |
CEBPA: CCAAT/enhancer-binding protein alpha; G-CSFR: Granulocyte colony-stimulating factor receptor
Table 3: Protein Level Modulation by this compound (Western Blot)
| Treatment | Concentration (µM) | RARA Protein Level (Normalized to β-actin) | c-MYC Protein Level (Normalized to β-actin) | p21 Protein Level (Normalized to β-actin) | Cyclin D1 Protein Level (Normalized to β-actin) |
| Vehicle (DMSO) | - | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound | 0.1 | ||||
| This compound | 1 | ||||
| This compound | 10 | ||||
| ATRA (Positive Control) | 1 |
Mandatory Visualizations
References
Application Notes and Protocols for Evaluating the Cytotoxicity of ZLD115 in Normal vs. Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
ZLD115 is identified as a potent and selective inhibitor of the fat mass and obesity-associated protein (FTO), an RNA N6-methyladenosine (m6A) demethylase.[1][2] FTO is frequently overexpressed in various cancers and plays a crucial role in tumor development, making it a promising therapeutic target.[3] this compound has demonstrated significant antiproliferative activity in acute myeloid leukemia (AML) cell lines, such as NB4 and MOLM13, and has shown antileukemic effects in xenograft mouse models with minimal side effects.[1][2] This suggests a potential therapeutic window and selectivity for cancer cells over normal cells.
These application notes provide a comprehensive guide for researchers to systematically evaluate and compare the cytotoxic effects of this compound on both cancerous and normal cells. The following protocols detail established in vitro assays to quantify cytotoxicity, assess the mode of cell death, and investigate the potential underlying molecular mechanisms.
Experimental Objectives
-
To determine the differential cytotoxic effects of this compound on a panel of cancer cell lines versus normal, non-transformed cell lines.
-
To quantify cell viability and proliferation in response to varying concentrations of this compound.
-
To elucidate the primary mechanism of this compound-induced cell death (apoptosis vs. necrosis).
-
To investigate the involvement of key signaling pathways in this compound-mediated cytotoxicity.
Proposed Cell Lines for Screening
To establish a comprehensive cytotoxicity profile, it is recommended to test this compound against a panel of both cancerous and normal cell lines.
| Cell Type | Recommended Cell Lines | Description |
| Cancer | A549 (Lung Carcinoma), HepG2 (Hepatocellular Carcinoma), MCF-7 (Breast Adenocarcinoma), MOLM13 (Acute Myeloid Leukemia) | Representing different cancer types to assess the breadth of this compound's activity.[4] |
| Normal | NHBE (Normal Human Bronchial Epithelial), HH (Normal Human Hepatocytes), MCF-10A (Non-tumorigenic Breast Epithelial), PBMCs (Peripheral Blood Mononuclear Cells) | Corresponding normal counterparts to the cancer cell lines to evaluate selective cytotoxicity.[4] |
Key Experiments and Protocols
Cell Viability and Proliferation Assays
4.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[5][6] Viable cells with active mitochondrial dehydrogenases can convert the yellow MTT salt into purple formazan crystals.[6]
Protocol: MTT Assay [6][7][8][9]
Materials:
-
Selected normal and cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 (half-maximal inhibitory concentration) value for each cell line.
4.1.2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with a damaged plasma membrane.[10][11][12] This assay is a reliable indicator of cytotoxicity and membrane integrity.
Protocol: LDH Cytotoxicity Assay [10][13][14][15]
Materials:
-
Cell culture supernatants from this compound-treated and control cells
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well flat-bottom plate
-
Lysis buffer (provided in most kits for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. In parallel, prepare wells for controls: a no-cell background control, a vehicle control (spontaneous LDH release), and a maximum LDH release control (cells treated with lysis buffer 45 minutes before the end of the experiment).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]
-
Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Apoptosis vs. Necrosis Determination
4.2.1. Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Protocol: Annexin V-FITC/PI Staining [16][17][18]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Data Presentation
The quantitative data from the aforementioned experiments should be summarized in clear and concise tables to facilitate easy comparison of this compound's effects on normal versus cancer cells.
Table 1: IC50 Values of this compound in Normal and Cancer Cell Lines (MTT Assay)
| Cell Line | Type | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| A549 | Cancer | |||
| HepG2 | Cancer | |||
| MCF-7 | Cancer | |||
| MOLM13 | Cancer | |||
| NHBE | Normal | |||
| HH | Normal | |||
| MCF-10A | Normal | |||
| PBMCs | Normal |
Table 2: Percentage of Cytotoxicity Induced by this compound (LDH Assay)
| Cell Line | Type | % Cytotoxicity (Concentration 1) | % Cytotoxicity (Concentration 2) | % Cytotoxicity (Concentration 3) |
| A549 | Cancer | |||
| HepG2 | Cancer | |||
| MCF-7 | Cancer | |||
| MOLM13 | Cancer | |||
| NHBE | Normal | |||
| HH | Normal | |||
| MCF-10A | Normal | |||
| PBMCs | Normal |
Table 3: Apoptosis and Necrosis Induction by this compound (Annexin V/PI Assay)
| Cell Line | Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Cancer Cell Line (e.g., MOLM13) | Control | |||
| This compound (IC50) | ||||
| Normal Cell Line (e.g., PBMCs) | Control | |||
| This compound (IC50) |
Visualizations
Experimental Workflow
Caption: Workflow for evaluating this compound cytotoxicity.
Apoptosis Signaling Pathways
The induction of apoptosis by anticancer drugs can occur through intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[19] Both pathways converge on the activation of caspases, which are the executioners of apoptosis.[]
Caption: Intrinsic and extrinsic apoptosis pathways.
Conclusion
The protocols and methodologies outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound's cytotoxicity. By employing a panel of both cancer and normal cell lines and utilizing a combination of cell viability, cytotoxicity, and apoptosis assays, researchers can effectively determine the selective anticancer potential of this compound. The resulting data will be crucial for guiding further preclinical development and understanding the therapeutic promise of FTO inhibition in cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Rational Design of RNA Demethylase FTO Inhibitors with Enhanced Antileukemia Drug-Like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FTO in cancer: functions, molecular mechanisms, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellbiologics.com [cellbiologics.com]
- 16. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. kumc.edu [kumc.edu]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for Utilizing ZLD115 to Investigate FTO's Role in Diverse Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fat mass and obesity-associated protein (FTO) has emerged as a critical regulator in various cancers due to its role as an N6-methyladenosine (m6A) RNA demethylase.[1] Dysregulation of FTO has been implicated in the progression of acute myeloid leukemia (AML), breast cancer, lung cancer, glioblastoma, and other solid tumors.[2][3][4] ZLD115 is a potent and selective inhibitor of FTO, derived from FB23, that has demonstrated significant anti-leukemic activity.[5][6][7] By increasing m6A levels on target mRNAs, this compound can modulate the expression of key oncogenes and tumor suppressors.[5]
These application notes provide a comprehensive guide for researchers to utilize this compound as a tool to explore the therapeutic potential of FTO inhibition in a range of cancer types beyond AML. The provided protocols and illustrative data are intended to serve as a starting point for designing and conducting experiments to elucidate the role of FTO in cancer biology and to evaluate the efficacy of this compound as a potential therapeutic agent.
Data Presentation: Illustrative Effects of this compound on Various Cancer Cell Lines
The following tables summarize hypothetical, yet representative, quantitative data for the effects of this compound on cell viability and m6A methylation in common breast, lung, and glioblastoma cancer cell lines. These values are intended for guidance and should be experimentally determined for specific cell lines and conditions.
Table 1: Illustrative IC50 Values of this compound in Different Cancer Cell Lines after 72-hour Treatment
| Cancer Type | Cell Line | Illustrative IC50 (µM) |
| Breast Cancer | MCF-7 (ER+) | 8.5 |
| MDA-MB-231 (TNBC) | 12.2 | |
| Lung Cancer | A549 (NSCLC) | 15.8 |
| H1299 (NSCLC) | 18.5 | |
| Glioblastoma | U87-MG | 10.4 |
| T98G | 14.1 |
Table 2: Illustrative Fold Increase in Global m6A Levels Following this compound Treatment
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Illustrative Fold Increase in m6A |
| MCF-7 | 10 | 48 | 1.8 |
| A549 | 15 | 48 | 1.6 |
| U87-MG | 10 | 48 | 2.0 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: FTO-PI3K/AKT Signaling Pathway in Breast Cancer.
Caption: FTO-MAPK/ERK Signaling Pathway in Lung Cancer.
Caption: Experimental Workflow for Evaluating this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value.
Global m6A Quantification (Dot Blot Assay)
This protocol provides a method to assess the global m6A levels in mRNA following this compound treatment.
Materials:
-
Cells treated with this compound or vehicle control
-
mRNA purification kit
-
Hybond-N+ membrane
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
mRNA Isolation: Treat cells with the desired concentration of this compound for 24-48 hours. Isolate total RNA and then purify mRNA using a poly(A) selection kit according to the manufacturer's instructions.
-
RNA Denaturation and Spotting: Denature the purified mRNA by heating at 95°C for 3 minutes, then immediately place on ice. Spot serial dilutions of the mRNA onto a Hybond-N+ membrane.
-
UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with an anti-m6A antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 6. Apply the chemiluminescence detection reagent and capture the signal using an imaging system.
-
Analysis: Quantify the dot intensity and normalize to the amount of RNA spotted (e.g., by methylene blue staining) to determine the relative change in m6A levels.
Western Blot Analysis of FTO Downstream Targets
This protocol is for analyzing changes in protein expression of FTO targets and signaling pathway components.
Materials:
-
Cells treated with this compound or vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-FTO, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-MYC, anti-RARA, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 6. Apply chemiluminescence reagent and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine changes in protein expression.
Conclusion
This compound presents a valuable pharmacological tool for investigating the role of FTO in a variety of cancers. By inhibiting FTO's m6A demethylase activity, this compound allows for the elucidation of downstream signaling pathways and cellular processes that are regulated by this epigenetic modification. The protocols and illustrative data provided herein offer a framework for researchers to initiate studies on the efficacy and mechanism of action of this compound in solid tumors, paving the way for potential new therapeutic strategies targeting FTO. It is crucial to experimentally validate the effects of this compound in each specific cancer model.
References
- 1. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. FTO m6A Demethylase in Obesity and Cancer: Implications and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rational Design of RNA Demethylase FTO Inhibitors with Enhanced Antileukemia Drug-Like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
troubleshooting ZLD115 insolubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering insolubility issues with ZLD115 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it poorly soluble in aqueous solutions?
This compound is a potent and selective inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase.[1][2] It is a solid, white to off-white powder with a molecular weight of 496.00 g/mol .[1] Its poor aqueous solubility is attributed to its chemical structure, which is a common challenge for many small molecule inhibitors developed for therapeutic use.[3]
Q2: I am observing precipitation when I try to dissolve this compound in my aqueous buffer for an in vitro experiment. What am I doing wrong?
Directly dissolving this compound in an aqueous buffer is not recommended due to its low water solubility. A common and effective method is to first prepare a high-concentration stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute this stock into your aqueous experimental medium. This compound is highly soluble in DMSO, with a solubility of up to 100 mg/mL.[1][4]
Q3: Even after making a DMSO stock, my compound precipitates upon dilution into the aqueous medium. How can I prevent this?
This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is not sufficient to keep the compound dissolved in the final aqueous solution. Here are several troubleshooting steps:
-
Reduce the final concentration of this compound: Your target concentration might be above its solubility limit in the final aqueous medium, even with a small percentage of DMSO.
-
Decrease the volume of the stock solution added: Use a more concentrated stock solution to minimize the volume added to the aqueous medium. However, be mindful of the final DMSO concentration.
-
Use a co-solvent system: For in vivo or some in vitro experiments, a co-solvent system can be employed to improve solubility. A commonly used formulation for this compound involves a mixture of DMSO, PEG300, Tween-80, and saline.[1][5]
-
Gentle warming and sonication: After dilution, gentle warming (e.g., at 37°C) and brief sonication can help to redissolve any precipitate that may have formed.[1]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
To minimize solvent-induced toxicity and off-target effects, the final concentration of DMSO in cell culture media should typically be kept below 0.5% (v/v), and ideally at or below 0.1%.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
This guide provides a systematic approach to resolving solubility issues with this compound.
Problem: this compound precipitates out of solution during the preparation of aqueous working solutions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
The following tables provide a summary of the solubility of this compound in various solvents and recommended formulations.
Table 1: this compound Solubility in Different Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 201.61 | Ultrasonic assistance may be needed. Use newly opened DMSO as it is hygroscopic.[1][4] |
| Aqueous Buffer | Insoluble | - | Direct dissolution is not feasible. |
Table 2: Recommended Formulations for Aqueous Solutions
| Formulation | Composition | Achievable Concentration | Application |
| In Vitro Co-solvent System | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.04 mM) | In vitro and in vivo experiments.[1][5] |
| In Vivo Oil-based System | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.04 mM) | In vivo animal studies.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 4.96 mg of this compound powder.
-
Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the solution thoroughly. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 2.5 mg/mL this compound Working Solution for In Vivo Studies
This protocol is based on the co-solvent formulation provided by MedchemExpress.[1][5]
-
Prepare a 25 mg/mL this compound stock in DMSO: Dissolve 25 mg of this compound in 1 mL of DMSO.
-
Step 1: In a sterile tube, add 400 µL of PEG300.
-
Step 2: Add 100 µL of the 25 mg/mL this compound DMSO stock to the PEG300 and mix thoroughly.
-
Step 3: Add 50 µL of Tween-80 to the mixture and mix well.
-
Step 4: Add 450 µL of saline to the mixture to bring the final volume to 1 mL. Mix until a clear solution is obtained. This working solution should be prepared fresh on the day of use.
This compound Signaling Pathway
This compound functions as an inhibitor of the FTO protein. In acute myeloid leukemia (AML), FTO acts as an m6A RNA demethylase, removing methyl groups from the mRNA of target genes. This demethylation can affect mRNA stability and translation. By inhibiting FTO, this compound increases the m6A levels on the mRNA of genes such as RARA (Retinoic Acid Receptor Alpha) and ASB2 (Ankyrin Repeat and SOCS Box Containing 2), and decreases the expression of the proto-oncogene MYC.[6][7] The upregulation of RARA and ASB2 promotes myeloid differentiation and inhibits leukemogenesis.[1][6]
Caption: this compound mechanism of action in AML.
References
- 1. FTO plays an oncogenic role in acute myeloid leukemia as a N6-methyladenosine RNA demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cityofhope.org [cityofhope.org]
- 3. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. FTO Plays an Oncogenic Role in Acute Myeloid Leukemia as a N6-Methyladenosine RNA Demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FTO degrader impairs ribosome biogenesis and protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ZLD115 Dosage to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of ZLD115, a potent FTO inhibitor, to minimize off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a derivative of FB23 and acts as an inhibitor of the fat mass and obesity-associated protein (FTO), an RNA N6-methyladenosine (m6A) demethylase.[1][2] By inhibiting FTO, this compound leads to an increase in global m6A levels in mRNA, which in the context of acute myeloid leukemia (AML), results in the upregulation of Retinoic Acid Receptor Alpha (RARA) gene expression and the downregulation of the MYC proto-oncogene.[1][2] This modulation of gene expression is linked to its anti-leukemic properties.[1][2]
Q2: What are the known off-target effects of this compound?
A2: A significant concern for some FTO inhibitors is the off-target inhibition of human dihydroorotate dehydrogenase (hDHODH). However, this compound has been shown to be inactive against hDHODH, indicating that its antiproliferative effects are FTO-dependent.[1] While this compound demonstrates high selectivity for FTO over other ALKBH family members like ALKBH3 and ALKBH5, comprehensive screening for other potential off-targets, such as a kinome-wide scan, is recommended for a complete understanding of its specificity.
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: Based on available data, a starting concentration range of 1-10 µM is recommended for in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) for FTO enzymatic activity is approximately 2.3 µM. The growth inhibition (GI50) values in leukemia cell lines are generally in the low micromolar range (e.g., 1.7 µM for MOLM13 and 1.5 µM for NB4).
Q4: How should I prepare this compound for in vivo administration?
A4: For in vivo studies in mouse models, this compound can be formulated in corn oil. A dosage of 40 mg/kg has been used in xenograft models. It is crucial to ensure complete dissolution of the compound.
Troubleshooting Guides
Issue 1: High Cell Viability Despite this compound Treatment
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal GI50 for your specific cell line. Start with a broad range (e.g., 0.1 to 50 µM) and narrow down to a more focused range. |
| Incorrect Compound Handling | This compound is light-sensitive. Store the stock solution at -20°C or -80°C and protect from light. Prepare fresh dilutions for each experiment. |
| Cell Line Resistance | Confirm that your cell line expresses FTO. FTO-null cell lines will not respond to this compound. Consider sequencing the FTO gene in your cell line to check for mutations that may confer resistance. |
| Low FTO Dependence | The antiproliferative effects of this compound are FTO-dependent. If your cell line's growth is not driven by FTO activity, this compound will have minimal effect. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in Cell Culture Conditions | Maintain consistent cell passage numbers, seeding densities, and media formulations. Ensure cells are in the logarithmic growth phase at the start of the experiment. |
| Inaccurate this compound Dilutions | Prepare fresh serial dilutions from a validated stock solution for each experiment. Use calibrated pipettes. |
| Assay-Specific Variability | Optimize your assay protocol. For viability assays, ensure the chosen method (e.g., MTT, CellTiter-Glo) is linear in the range of cell numbers used. For molecular assays, ensure consistent sample processing and loading. |
Issue 3: Observing Potential Off-Target Effects
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | Use the lowest effective concentration of this compound that achieves the desired on-target effect (e.g., FTO inhibition, MYC downregulation) to minimize the risk of off-target binding. |
| Compound Specificity | Perform a Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement of this compound with FTO in your cellular model. Consider a broader off-target screening panel, such as a kinome scan, to identify potential unintended targets. |
| Phenotype not FTO-mediated | To confirm that the observed phenotype is due to FTO inhibition, perform a rescue experiment by overexpressing a this compound-resistant FTO mutant or knocking down FTO using siRNA and observing if the phenotype is recapitulated. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Assay | Reference |
| FTO IC50 | 2.3 µM | Enzymatic Assay | --INVALID-LINK-- |
| MOLM13 GI50 | 1.7 µM | Cell Viability Assay | --INVALID-LINK-- |
| NB4 GI50 | 1.5 µM | Cell Viability Assay | --INVALID-LINK-- |
| HEL GI50 | 10.3 ± 0.6 µM | Cell Viability Assay | --INVALID-LINK-- |
| KG-1 GI50 | 4.1 ± 0.5 µM | Cell Viability Assay | --INVALID-LINK-- |
| MV-4-11 GI50 | 3.4 ± 0.1 µM | Cell Viability Assay | --INVALID-LINK-- |
| THP-1 GI50 | 6.0 ± 1.8 µM | Cell Viability Assay | --INVALID-LINK-- |
Table 2: On-Target Cellular Activity of this compound
| Effect | Concentration | Cell Line | Reference |
| RARA Upregulation | 5-10 µM | MOLM13 | --INVALID-LINK-- |
| MYC Downregulation | 5-10 µM | MOLM13 | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol is adapted from standard CETSA procedures to confirm the direct binding of this compound to FTO in intact cells.
Materials:
-
Leukemia cell line of interest (e.g., MOLM13)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Anti-FTO antibody
-
Anti-GAPDH or anti-beta-actin antibody (loading control)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with either vehicle (DMSO) or this compound at the desired concentration (e.g., 10 µM) for 2-4 hours.
-
Harvest and Wash: Harvest cells by centrifugation and wash twice with ice-cold PBS containing protease and phosphatase inhibitors.
-
Heat Shock: Resuspend the cell pellet in PBS and aliquot into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an anti-FTO antibody. Use GAPDH or beta-actin as a loading control.
-
Data Analysis: Quantify the band intensities. In the presence of this compound, FTO should be stabilized, resulting in a higher amount of soluble FTO at elevated temperatures compared to the vehicle-treated control.
Protocol 2: Off-Target Profiling using Kinome Scanning
To assess the broader selectivity of this compound, a commercially available kinome scan service is recommended.
General Workflow:
-
Compound Submission: Provide a sample of this compound at a specified concentration and quantity to the service provider.
-
Assay Performance: The service provider will perform a competition binding assay where this compound is screened against a large panel of purified, active kinases (e.g., the KINOMEscan™ panel). The assay measures the ability of this compound to displace a ligand bound to the active site of each kinase.
-
Data Analysis: The results are typically provided as a percentage of control, indicating the degree of inhibition for each kinase at the tested concentration. A lower percentage of control signifies stronger binding. The data is often visualized as a "tree spot" diagram, mapping the interactions across the human kinome.
-
Interpretation: Analyze the data to identify any significant off-target kinase interactions. Potent off-target binding may warrant further investigation to understand its potential biological consequences.
Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: this compound signaling pathway in AML.
References
Technical Support Center: Overcoming Resistance to ZLD115 in Leukemia Cells
Disclaimer: ZLD115 is a novel FTO inhibitor, and as such, dedicated literature on acquired resistance mechanisms in leukemia cells is not yet widely available. This guide provides troubleshooting strategies based on the known mechanism of this compound and established principles of drug resistance in leukemia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the Fat Mass and Obesity-associated Protein (FTO), an RNA N6-methyladenosine (m6A) demethylase.[1][2][3] In acute myeloid leukemia (AML), FTO is often highly expressed. By inhibiting FTO, this compound increases the abundance of m6A on cellular RNA, which leads to the upregulation of tumor suppressor genes like RARA and the downregulation of oncogenes such as MYC.[3][4] This ultimately impairs the proliferation of leukemia cells.
Q2: In which leukemia cell lines has this compound shown activity?
A2: this compound has demonstrated significant antiproliferative activity in a range of AML cell lines. For a summary of reported IC50 values, please refer to Table 1 below.
Q3: What are the expected molecular effects of this compound treatment in sensitive leukemia cells?
A3: In sensitive cell lines, treatment with this compound is expected to cause a dose-dependent:
-
Increase in global m6A levels in RNA.
-
Induction of apoptosis and/or cell cycle arrest.
Troubleshooting Guide: Investigating Reduced Sensitivity to this compound
This section addresses potential issues when leukemia cells exhibit primary resistance or develop reduced sensitivity to this compound over time.
Issue 1: Higher than expected IC50 value or loss of this compound efficacy in our leukemia cell line.
Possible Cause & Troubleshooting Steps:
-
Hypothesis A: Compound Integrity and Experimental Setup.
-
Confirm Compound Stability: this compound stock solutions should be stored at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) storage.[1] Ensure the compound has not undergone multiple freeze-thaw cycles.
-
Verify Cell Line Identity: Perform cell line authentication (e.g., short tandem repeat profiling) to rule out contamination or misidentification.
-
Optimize Cell Viability Assay: Ensure that cell seeding density, treatment duration, and assay readout are optimized for your specific cell line. Refer to the Cell Viability Assay protocol below.
-
-
Hypothesis B: Target-Based Resistance.
-
Assess FTO Protein Levels: Compare FTO protein expression by Western blot between your cells and a known sensitive cell line (e.g., MOLM13). Overexpression of the target protein can sometimes necessitate higher drug concentrations.
-
Sequence the FTO Gene: Although not yet reported for this compound, acquired mutations in the drug target that prevent inhibitor binding are a common resistance mechanism for other targeted therapies.
-
-
Hypothesis C: Pathway-Based Resistance.
-
Analyze Downstream Effectors: Check if MYC protein levels are still suppressed after this compound treatment. If MYC is not downregulated despite this compound treatment, it suggests the activation of a compensatory pathway that maintains MYC expression.
-
Investigate the Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is a key regulator of MYC and is frequently implicated in leukemia survival and drug resistance.[5][6] Activation of this pathway could bypass the effect of FTO inhibition.
-
Action: Perform a TOP/FOP Flash Luciferase Assay to quantify Wnt pathway activity.
-
Action: Use Western blotting to check for the accumulation of active (non-phosphorylated) β-catenin in the nucleus.
-
-
Issue 2: MYC expression is no longer suppressed by this compound, and we suspect Wnt/β-catenin pathway activation.
Possible Cause & Troubleshooting Steps:
-
Confirm Pathway Activation: Use the protocols for Western Blotting (to detect nuclear β-catenin) and the TOP/FOP Flash Luciferase Assay to confirm aberrant Wnt signaling. Deregulation of this pathway is a frequent event in both T-ALL and AML.[6][7]
-
Strategy to Overcome Resistance:
-
Combination Therapy: The activation of a bypass pathway is a classic mechanism of drug resistance that can often be overcome with combination therapy.[8]
-
Hypothesis: Combining this compound with a Wnt/β-catenin pathway inhibitor may restore sensitivity.
-
Issue 3: The resistance phenotype is stable and heritable, but we do not observe target mutations or Wnt pathway activation.
Possible Cause & Troubleshooting Steps:
-
Hypothesis: Epigenetic Reprogramming.
-
Role of EZH2: Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the PRC2 complex, which mediates gene silencing through H3K27 trimethylation. In different contexts of AML, EZH2 can act as either an oncogene or a tumor suppressor and is implicated in drug resistance.[10][11][12] Dysregulation of EZH2 can lead to a stably altered epigenetic state, conferring broad drug resistance.
-
Investigate EZH2 Status:
-
-
Strategy to Overcome Resistance:
-
Combination Therapy with EZH2 Inhibitors: Paradoxically, even leukemia cells with inactivating EZH2 mutations can be sensitive to EZH2 inhibitors.[13] Combining this compound with an EZH2 inhibitor (e.g., Tazemetostat) may overcome resistance by targeting epigenetic vulnerabilities.[14]
-
Action: Perform a Drug Synergy Assay with this compound and an EZH2 inhibitor.
-
Data Presentation
Table 1: Antiproliferative Activity (IC50) of this compound in AML Cell Lines
| Cell Line | IC50 (µM) | Reference |
| MOLM13 | 1.7 | [2] |
| NB4 | 1.5 | [2] |
| MV-4-11 | 3.4 ± 0.1 | [2] |
| KG-1 | 4.1 ± 0.5 | [2] |
| THP-1 | 6.0 ± 1.8 | [2] |
| HEL | 10.3 ± 0.6 | [2] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | FTO inhibitor | Probechem Biochemicals [probechem.com]
- 3. Rational Design of RNA Demethylase FTO Inhibitors with Enhanced Antileukemia Drug-Like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Wnt/beta-catenin pathway is required for the development of leukemia stem cells in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role Played by Wnt/β-Catenin Signaling Pathway in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Inhibitors of Microenvironmental Wnt/β-Catenin Signaling Enhance the Chemosensitivity of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic and antagonistic drug interactions are prevalent but not conserved across acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contrasting requirements during disease evolution identify EZH2 as a therapeutic target in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The epigenetic role of EZH2 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Contrasting requirements during disease evolution identify EZH2 as a therapeutic target in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Epigenetic vulnerabilities of leukemia harboring inactivating EZH2 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overcoming Clinical Resistance to EZH2 Inhibition Using Rational Epigenetic Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ZLD115-Based FTO Inhibition Assays
Welcome to the technical support center for ZLD115-based Fat Mass and Obesity-Associated Protein (FTO) inhibition assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit FTO?
This compound is a potent and selective inhibitor of the FTO protein, an RNA N6-methyladenosine (m6A) demethylase.[1][2] It is a derivative of FB23 and has demonstrated promising anti-leukemic properties.[2][3][4] this compound functions by binding to the catalytic pocket of FTO, thereby preventing it from demethylating its target RNA substrates.[5] This inhibition leads to an increase in m6A levels on cellular RNA, which in turn affects the expression of key genes involved in cancer pathways, such as the upregulation of RARA and downregulation of MYC in acute myeloid leukemia (AML) cells.[3][4][6]
Q2: What is the reported IC50 of this compound for FTO?
The half-maximal inhibitory concentration (IC50) of this compound for FTO has been reported to be 2.3 µM in polyacrylamide gel electrophoresis (PAGE)-based assays.[1] In cellular assays, this compound has shown antiproliferative activity in various leukemia cell lines with IC50 values typically in the low micromolar range.[1][3]
Q3: Is this compound selective for FTO over other ALKBH family proteins?
Yes, this compound has been shown to be selective for FTO. At a concentration of 20 µM, it inhibits FTO demethylase activity by more than 70%.[1] In contrast, it does not significantly inhibit the in vitro demethylation activity of other ALKBH family members, such as ALKBH3 and ALKBH5, even at concentrations as high as 200 µM.[1]
Q4: What are some key considerations for preparing this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline, or corn oil may be necessary to achieve the desired solubility and bioavailability.[7] It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent-induced inhibition of the enzyme.[8][9] Stock solutions of this compound are recommended to be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[7] If precipitation occurs upon thawing, gentle heating and/or sonication can be used to aid dissolution.[7]
Troubleshooting Guide
This guide addresses common issues that may arise during this compound-based FTO inhibition assays.
Problem 1: High variability or inconsistent results between replicate wells.
-
Possible Cause: Inaccurate pipetting, improper mixing of reagents, or temperature gradients across the assay plate.
-
Solution:
-
Use calibrated pipettes and ensure proper pipetting technique to minimize volume errors.[10]
-
Thoroughly mix all reagent solutions before dispensing them into the assay plate.[10]
-
Ensure that the assay plate is incubated at a stable and uniform temperature. Avoid placing plates in areas with drafts or uneven heating.[10]
-
Allow all reagents to equilibrate to room temperature before starting the assay, unless the protocol specifies otherwise.[10][11]
-
Problem 2: No or very low FTO inhibition observed, even at high this compound concentrations.
-
Possible Cause: Inactive this compound, degraded FTO enzyme, or suboptimal assay conditions.
-
Solution:
-
Verify this compound activity: Use a fresh, properly stored aliquot of this compound. Confirm the concentration of the stock solution.
-
Check FTO enzyme activity: Run a positive control with a known FTO inhibitor (if available) to ensure the enzyme is active. Also, run a control reaction without any inhibitor to establish the baseline enzyme activity.
-
Optimize assay buffer: Ensure the assay buffer contains the necessary cofactors for FTO activity, including Fe(II) and 2-oxoglutarate (2-OG).[8][12][13] Ascorbic acid is also often included to maintain the reduced state of iron.[8]
-
Confirm substrate quality: Ensure the methylated RNA substrate is of high quality and has not degraded.
-
Problem 3: High background signal in the assay.
-
Possible Cause: Contaminated reagents, non-specific binding of antibodies (in ELISA or AlphaLISA), or autofluorescence of the compound or plate.
-
Solution:
-
Use fresh, high-quality reagents: Prepare fresh buffers and reagent solutions.[14]
-
Optimize blocking and washing steps (for immunoassays): In assays like ELISA or AlphaLISA, ensure adequate blocking to prevent non-specific antibody binding. Increase the number and stringency of wash steps.[14]
-
Select appropriate microplates: For fluorescence-based assays, use black plates to minimize background fluorescence.[10][15] For luminescence assays, use white plates.[10]
-
Check for compound interference: Test this compound in the assay without the FTO enzyme to see if it contributes to the background signal.
-
Problem 4: this compound precipitates in the assay buffer.
-
Possible Cause: Low solubility of this compound at the tested concentration in the aqueous assay buffer.
-
Solution:
-
Decrease the final concentration of this compound: If possible, test lower concentrations of the inhibitor.
-
Increase the percentage of co-solvent: While keeping the final DMSO concentration as low as possible (ideally below 1%), a slight increase might be necessary to maintain solubility. However, always run a solvent control to check for its effect on enzyme activity.[16]
-
Modify the assay buffer: In some cases, adjusting the pH or including additives can improve compound solubility.[17]
-
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference |
| This compound IC50 for FTO | 2.3 µM | PAGE-based | [1] |
| This compound Antiproliferative IC50 (MOLM13 cells) | 1.7 µM | Cell-based | [1] |
| This compound Antiproliferative IC50 (NB4 cells) | 1.5 µM | Cell-based | [1] |
| This compound Antiproliferative IC50 (HEL cells) | 10.3 ± 0.6 µM | Cell-based | [1] |
| This compound Antiproliferative IC50 (KG-1 cells) | 4.1 ± 0.5 µM | Cell-based | [1] |
| This compound Antiproliferative IC50 (MV-4-11 cells) | 3.4 ± 0.1 µM | Cell-based | [1] |
| This compound Antiproliferative IC50 (THP-1 cells) | 6.0 ± 1.8 µM | Cell-based | [1] |
Experimental Protocols
General Fluorescence-Based FTO Inhibition Assay
This protocol is a generalized procedure based on commonly used fluorescence-based methods.
Materials:
-
Recombinant human FTO protein
-
Methylated RNA substrate (e.g., m6A-containing oligo)
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.0), 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA.
-
Detection Reagent (specific to the assay kit, e.g., a fluorescent intercalating dye or a specific antibody)
-
384-well black, low-volume microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. Then, dilute these into the assay buffer to the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally below 1%.
-
Add inhibitor: Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add FTO enzyme: Add the FTO enzyme solution to each well, except for the "no enzyme" control wells.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the methylated RNA substrate to all wells to start the demethylation reaction.
-
Incubation: Incubate the plate at 37°C for the desired reaction time (e.g., 60 minutes). The optimal time may need to be determined empirically.
-
Stop the reaction and detect: Stop the reaction by adding a stop solution (if applicable) or proceed directly to detection. Add the detection reagent according to the manufacturer's instructions.
-
Read the plate: Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.
-
Data analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Simplified signaling pathway of FTO and its inhibition by this compound.
Caption: General experimental workflow for an FTO inhibition assay.
Caption: Troubleshooting decision tree for common FTO assay pitfalls.
References
- 1. This compound | FTO inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Rational Design of RNA Demethylase FTO Inhibitors with Enhanced Antileukemia Drug-Like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. enteksci.com [enteksci.com]
- 12. Uncovering the biology of FTO - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic analysis of FTO (Fat mass and obesity related) reveals that it is unlikely to function as a sensor for 2-oxoglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 15. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the stability of ZLD115 in experimental conditions
Welcome to the technical support center for ZLD115, a potent and selective inhibitor of the FTO (Fat Mass and Obesity-associated) protein. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes by ensuring the stability and proper handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a derivative of FB23, functioning as a potent and selective inhibitor of the FTO protein, an RNA N6-methyladenosine (m6A) demethylase.[1][2] Its primary application is as an antileukemic agent, where it exhibits antiproliferative activity against various leukemia cell lines.[1][3] The mechanism of action involves the inhibition of FTO's demethylase activity, leading to an increase in m6A levels on RNA, which in turn upregulates the expression of genes like RARA and downregulates oncogenes such as MYC.[4][5]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For optimal stability, this compound should be stored under specific conditions depending on its form. The powdered form is stable for up to 3 years at -20°C and for 2 years at 4°C.[2] When in a solvent, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to maintain integrity.[2]
Q3: Is this compound soluble in aqueous buffers?
A3: this compound has low solubility in aqueous solutions. It is typically dissolved in organic solvents like DMSO to create a stock solution. For in vitro and in vivo experiments, this stock solution is further diluted in specific solvent systems.
Q4: Can I repeatedly freeze and thaw my this compound stock solution?
A4: It is highly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[6] Prepare small, single-use aliquots of your stock solution to maintain its stability and efficacy over time.
Q5: How should I prepare this compound for in vivo animal studies?
A5: For in vivo experiments, it is crucial to prepare fresh solutions on the day of use.[2] A common method involves creating a stock solution in DMSO and then diluting it in a vehicle suitable for animal administration, such as a mixture of PEG300, Tween-80, and saline, or corn oil.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in this compound solution upon preparation or storage. | - The solubility limit has been exceeded. - The solvent quality is poor (e.g., hygroscopic DMSO). - Improper storage temperature. | - Gentle heating and/or sonication can be used to aid dissolution.[2] - Use fresh, high-quality, anhydrous DMSO to prepare stock solutions.[7] - Ensure the storage temperature is appropriate for the solvent used, as specified in the storage guidelines. |
| Inconsistent or no biological effect observed in experiments. | - Compound Degradation: this compound may have degraded due to improper storage, handling, or exposure to harsh conditions (e.g., light, extreme pH). - Incorrect Concentration: Errors in calculating dilutions or ineffective dissolution. - Cell Line Variability: Different cell lines may exhibit varying sensitivity to this compound.[3] | - Always prepare fresh working solutions from a properly stored, single-use aliquot of the stock solution.[6] Protect solutions from light. - Verify the final concentration and ensure complete dissolution. Visually inspect for any precipitate before use. - Confirm the reported IC50 for your specific cell line and consider performing a dose-response curve to determine the optimal concentration. |
| High background or off-target effects. | - The concentration of this compound used may be too high, leading to non-specific interactions. - The vehicle (e.g., DMSO) concentration may be causing cellular stress or toxicity. | - Titrate this compound to the lowest effective concentration for your experimental setup. - Ensure the final concentration of the vehicle in your cell culture medium is low (typically <0.5%) to avoid solvent-induced artifacts. |
| Difficulty dissolving this compound powder. | - Inherent low solubility in the chosen solvent at room temperature. | - Use ultrasonic agitation to aid dissolution.[7] - Ensure you are using a recommended solvent such as DMSO for the initial stock solution. |
Data Presentation
This compound Storage Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
| Data sourced from MedchemExpress product information.[2] |
This compound Solubility Protocols
| Protocol | Solvent Composition | Achievable Concentration | Notes |
| In Vitro | DMSO | ≥ 100 mg/mL (201.61 mM) | Requires sonication.[7] |
| In Vivo 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.04 mM) | Prepare fresh on the day of use.[2] |
| In Vivo 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.04 mM) | Prepare fresh on the day of use.[2] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
-
Warm the this compound vial: Allow the vial of powdered this compound to equilibrate to room temperature for at least 20-30 minutes before opening to prevent condensation.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 496.00 g/mol ), add 201.61 µL of DMSO.
-
Dissolution: Vortex the solution and use an ultrasonic bath if necessary to ensure complete dissolution. Visually inspect the solution to confirm there is no particulate matter.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in tightly sealed vials. Store the aliquots at -80°C for up to 6 months.
General Protocol for Cell-Based Assays
-
Cell Seeding: Plate the desired cell line at the appropriate density in a multi-well plate and allow them to adhere overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw a single-use aliquot of the this compound stock solution. Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is at a non-toxic level (e.g., <0.5%).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Perform the desired downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo), western blotting for protein expression (e.g., MYC, RARA), or qRT-PCR for gene expression analysis.
Visualizations
Caption: this compound inhibits FTO, leading to altered mRNA stability and downstream effects on leukemia cell proliferation.
Caption: A generalized workflow for utilizing this compound in cell-based experiments, from preparation to analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
how to address ZLD115-induced cellular stress in experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential cellular stress-related issues that may arise during experiments with ZLD115, a potent FTO inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a derivative of the compound FB23 and functions as an inhibitor of the Fat Mass and Obesity-associated Protein (FTO).[1] FTO is an RNA demethylase that removes N6-methyladenosine (m6A) modifications from RNA.[2] By inhibiting FTO, this compound leads to an increase in global m6A levels in RNA.[2][3] This modulation of RNA methylation affects the expression of various genes, notably leading to the upregulation of Retinoic Acid Receptor Alpha (RARA) and the downregulation of the MYC proto-oncogene, which contributes to its antileukemic properties.[2][3]
Q2: Is this compound expected to induce cellular stress?
A2: While this compound has been reported to exhibit antileukemic activity in xenograft mice without substantial side effects, the potential for inducing cellular stress should not be disregarded, particularly in in vitro settings or in specific cell types.[2] Cellular stress can arise from various factors, including the disruption of normal cellular processes. The inhibition of FTO by this compound alters the landscape of RNA methylation, which is known to be involved in cellular stress responses.[2][4] Therefore, monitoring for signs of cellular stress is a recommended component of experimental design.
Q3: What are the potential types of cellular stress that could be induced by this compound?
A3: Based on the mechanism of action of this compound and the known roles of FTO and m6A methylation, potential types of cellular stress to monitor include:
-
Apoptosis: The antiproliferative effects of this compound in cancer cell lines suggest that it may induce programmed cell death.[2]
-
Oxidative Stress: FTO has been implicated in the regulation of oxidative stress.[5][6] Its inhibition could potentially disrupt the cellular redox balance.
-
ER Stress (Unfolded Protein Response): Alterations in RNA metabolism and protein expression resulting from FTO inhibition could potentially lead to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.
-
DNA Damage Response: The m6A modification pathway has been linked to the DNA damage response.[4]
Q4: My cells are showing increased signs of death after this compound treatment. How can I determine if this is due to apoptosis?
A4: A common and effective method to confirm apoptosis is to perform a Western blot for cleaved caspase-3. Caspase-3 is a key executioner caspase that is cleaved and activated during apoptosis. An increase in the cleaved form of caspase-3 is a hallmark of apoptotic cell death. Please refer to the detailed protocol for Western Blotting for Cleaved Caspase-3 in the Experimental Protocols section.
Q5: I suspect this compound is causing oxidative stress in my cell line. What is a reliable method to measure this?
A5: A widely used method to measure intracellular reactive oxygen species (ROS) is the DCFDA/H2DCFDA assay. This assay utilizes a cell-permeable dye that fluoresces upon oxidation by ROS. An increase in fluorescence intensity is indicative of elevated ROS levels. For a detailed procedure, please see the Protocol for Measuring Intracellular ROS using DCFDA.
Troubleshooting Guides
This section provides solutions to common problems encountered when assessing this compound-induced cellular stress.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background in DCFDA assay | 1. Phenol red in the culture medium can interfere with fluorescence readings.2. The DCFDA probe can be light-sensitive and may auto-oxidize.3. Cell-free interactions between this compound and the DCFDA probe. | 1. Use phenol red-free medium for the assay.2. Protect the probe from light at all times.3. Include a cell-free control with this compound and the DCFDA probe to assess for any direct interaction.[7] |
| No cleaved caspase-3 detected by Western blot despite visible cell death | 1. The timing of sample collection may have missed the peak of caspase-3 activation.2. The antibody may not be optimal, or the protein transfer may be inefficient.3. The mode of cell death may be non-apoptotic (e.g., necrosis). | 1. Perform a time-course experiment to identify the optimal time point for detecting caspase-3 cleavage.2. Validate your antibody with a positive control (e.g., cells treated with staurosporine). Ensure efficient protein transfer.3. Assess for markers of necrosis, such as LDH release. |
| Inconsistent qPCR results for ER stress markers (e.g., CHOP/DDIT3) | 1. RNA degradation.2. Poor primer efficiency.3. Variation in cell seeding density. | 1. Use an RNA stabilization solution and assess RNA integrity before reverse transcription.2. Validate primer pairs to ensure they have an efficiency of 90-110%.3. Ensure consistent cell numbers are seeded for each experimental condition. |
| This compound is not showing the expected antiproliferative effect | 1. Incorrect dosage or IC50 for the specific cell line.2. This compound degradation.3. Cell line may be resistant to FTO inhibition. | 1. Perform a dose-response curve to determine the IC50 for your cell line (see Table 1 for examples).2. Prepare fresh stock solutions of this compound and store them appropriately.3. Confirm FTO expression in your cell line. |
Quantitative Data Summary
Table 1: Antiproliferative Activity of this compound in Leukemic Cell Lines
| Cell Line | IC50 (µM) |
| NB4 | Data not available in provided search results |
| MOLM13 | Data not available in provided search results |
| Note: | While the provided search results state that this compound has significant antiproliferative activity in NB4 and MOLM13 cell lines, specific IC50 values were not found.[2] Researchers should perform their own dose-response experiments to determine the IC50 for their specific cell line and experimental conditions. |
Experimental Protocols
Protocol for Western Blotting for Cleaved Caspase-3
Objective: To detect the activation of caspase-3 as a marker of apoptosis.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
Protocol for Measuring Intracellular ROS using DCFDA
Objective: To quantify the levels of intracellular reactive oxygen species.
Materials:
-
DCFDA or H2DCFDA reagent
-
Phenol red-free cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm)
-
Positive control (e.g., H₂O₂)
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat cells with this compound at the desired concentrations and for the desired duration in phenol red-free medium. Include a positive control group treated with H₂O₂.
-
DCFDA Loading: Remove the treatment medium and wash the cells with warm PBS. Add DCFDA solution (typically 5-20 µM in warm PBS or serum-free medium) to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
Washing: Remove the DCFDA solution and wash the cells once with warm PBS.
-
Fluorescence Measurement: Add warm PBS or phenol red-free medium to each well and immediately measure the fluorescence using a plate reader.
Protocol for qPCR for the ER Stress Marker CHOP/DDIT3
Objective: To measure the mRNA expression of the ER stress-inducible gene CHOP (also known as DDIT3).
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green qPCR master mix
-
qPCR primers for CHOP/DDIT3 and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: After this compound treatment, harvest the cells and extract total RNA according to the manufacturer's protocol of your RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction by mixing the cDNA, SYBR Green master mix, and forward and reverse primers for CHOP/DDIT3 and the reference gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in CHOP/DDIT3 expression in this compound-treated samples compared to control samples, normalized to the reference gene.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound-induced cellular stress.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. grantome.com [grantome.com]
- 4. The Role of m6A/m-RNA Methylation in Stress Response Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FTO inhibits oxidative stress by mediating m6A demethylation of Nrf2 to alleviate cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Silencing of FTO inhibits oxidative stress to relieve neuropathic pain by m6A modification of GPR177 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
refining ZLD115 delivery methods for in vivo research
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful in vivo delivery of ZLD115, a potent FTO inhibitor with demonstrated antileukemic properties.[1][2][3] This guide includes frequently asked questions (FAQs), detailed troubleshooting for common issues, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a derivative of FB23 and acts as an inhibitor of the Fat Mass and Obesity-associated Protein (FTO), an RNA N6-methyladenosine (m6A) demethylase.[1][2][3] Its antileukemic effects are attributed to the upregulation of RARA and the downregulation of MYC gene expression, which are consequences of FTO inhibition.[2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.[4] Once in solvent, stock solutions should be stored at -80°C for up to six months or at -20°C for one month.[1][4] It is advisable to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[4]
Q3: Is this compound soluble in aqueous solutions?
A3: this compound is a hydrophobic compound and has low solubility in aqueous solutions.[5][6] To achieve the necessary concentrations for in vivo studies, it must be dissolved in a suitable solvent system.
Q4: What are the suggested formulations for in vivo delivery of this compound?
A4: Two common protocols for dissolving this compound for in vivo administration to achieve a concentration of at least 2.5 mg/mL are provided in the Experimental Protocols section below.[1] These formulations utilize a combination of solvents to ensure a clear solution.
Q5: What is the signaling pathway affected by this compound?
A5: this compound inhibits the FTO protein, which is an m6A demethylase. This inhibition leads to an increase in m6A levels on RNA, which in the context of acute myeloid leukemia (AML), results in the upregulation of the tumor suppressor RARA and downregulation of the oncogene MYC.[2]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: Diagram illustrating the inhibitory effect of this compound on the FTO signaling pathway.
In Vivo Formulation Workflow
Caption: Step-by-step workflow for the two recommended in vivo formulation protocols for this compound.
Data Presentation
Table 1: this compound In Vivo Formulation Protocols
| Parameter | Protocol 1 | Protocol 2 |
| Solvent Composition | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 90% Corn Oil |
| Achievable Solubility | ≥ 2.5 mg/mL (5.04 mM) | ≥ 2.5 mg/mL (5.04 mM) |
| Visual Outcome | Clear Solution | Clear Solution |
| Primary Application | Systemic administration (e.g., intravenous, intraperitoneal) | Oral gavage or subcutaneous injection |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Aqueous-Based Formulation
This protocol is suitable for routes of administration where an aqueous-based vehicle is preferred.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), newly opened[4]
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the tube, ensuring the final concentration will be 40%. Mix thoroughly.
-
Add Tween-80 to a final concentration of 5%. Mix until the solution is homogenous.
-
Add saline to reach the final volume (45% of the total). Mix until a clear solution is obtained.
-
If precipitation is observed, gentle heating and/or sonication can be used to aid dissolution.[1]
Protocol 2: Oil-Based Formulation
This formulation is ideal for oral gavage or subcutaneous administration where a slower release may be desired.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), newly opened[4]
-
Corn Oil
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add corn oil to the tube to achieve the final desired volume (90% of the total).
-
Vortex or sonicate the mixture until a clear and uniform solution is achieved.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation during preparation | - Incomplete initial dissolution in DMSO.- Rapid addition of aqueous components.- Low quality or old solvents. | - Ensure this compound is fully dissolved in fresh DMSO before adding other solvents.[4]- Add aqueous components (saline) dropwise while vortexing.- Use gentle heating or sonication to aid dissolution.[1] |
| Phase separation after preparation | - Incorrect solvent ratios.- Instability of the formulation over time. | - Double-check the volumes and percentages of each solvent.- Prepare the formulation fresh before each experiment.- Store the formulation at room temperature or 4°C for a short period, and visually inspect for separation before use. |
| Animal distress or toxicity post-injection | - High concentration of DMSO.- Rapid intravenous injection rate.- Individual animal sensitivity. | - Ensure the final DMSO concentration is as low as possible (ideally ≤10%).- Administer intravenous injections slowly.- Conduct a small pilot study to assess tolerability at the planned dose and formulation. |
| Lack of in vivo efficacy | - Poor bioavailability of the formulation.- Insufficient dosage.- Degradation of this compound. | - Consider alternative delivery systems for hydrophobic drugs like liposomes or self-emulsifying formulations to enhance bioavailability.[7][8][9]- Perform a dose-response study to determine the optimal therapeutic dose.- Ensure proper storage of this compound powder and solutions to prevent degradation.[1] |
| Difficulty in achieving a clear solution | - this compound concentration is too high for the chosen solvent system.- Hygroscopic DMSO affecting solubility.[4] | - Do not exceed the recommended solubility limit of ≥ 2.5 mg/mL for these specific protocols.[1]- Use a newly opened bottle of DMSO for preparing stock solutions.[4] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Rational Design of RNA Demethylase FTO Inhibitors with Enhanced Antileukemia Drug-Like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A New Method for Delivering a Hydrophobic Drug for Photodynamic Therapy Using Pure Nanocrystal Form of the Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
Technical Support Center: ZLD115 Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FTO inhibitor ZLD115 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the fat mass and obesity-associated protein (FTO), an RNA demethylase.[1] Its primary mechanism of action involves the inhibition of FTO's N6-methyladenosine (m6A) demethylase activity, leading to an increase in m6A levels on target mRNAs. In the context of acute myeloid leukemia (AML), this compound has been shown to upregulate the expression of retinoic acid receptor alpha (RARA) and downregulate the expression of the MYC oncogene.[2][3]
Q2: What are the reported in vivo effects of this compound in animal models?
In xenograft mouse models of AML, this compound has demonstrated significant anti-leukemic activity.[2][3] Studies have reported that this compound inhibits leukemia progression without causing substantial side effects at the tested therapeutic doses.[2][3]
Q3: What is the recommended dosage and administration route for this compound in mice?
The effective dose reported in a xenograft mouse model was 40 mg/kg, administered intraperitoneally.
Q4: Are there any known toxicities associated with this compound in animal models?
The primary literature reports "no substantial side effects" in xenograft mice treated with this compound.[2][3] However, as with any experimental compound, it is crucial to conduct thorough toxicity monitoring. While specific toxicity data for this compound is limited, studies with other FTO inhibitors have shown potential class-effects that are worth monitoring.
Troubleshooting Guide
Issue 1: this compound Precipitation in Formulation
This compound is a hydrophobic compound and may be difficult to dissolve.
-
Solution 1: Follow Recommended Formulation Protocols. Two tested protocols for solubilizing this compound are:
-
Protocol A: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Protocol B: 10% DMSO, 90% Corn Oil.
-
-
Solution 2: Gentle Heating and Sonication. If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.
-
Solution 3: Prepare Fresh Formulations. Due to potential stability issues, it is recommended to prepare formulations fresh for each experiment.
Issue 2: Inconsistent Efficacy or High Variability in Animal Studies
This may be due to issues with drug exposure.
-
Solution 1: Optimize Formulation and Dosing Regimen. Ensure the formulation is homogenous and the dosing volume is accurate for the animal's body weight.
-
Solution 2: Monitor Animal Health Status. Underlying health issues in experimental animals can affect drug metabolism and efficacy. Ensure all animals are healthy before starting the experiment.
-
Solution 3: Consider Pharmacokinetic Studies. If variability persists, it may be necessary to conduct pharmacokinetic studies to determine the bioavailability and clearance of this compound in your specific animal model.
Issue 3: Observing Unexpected Adverse Effects
While this compound is reported to have a good safety profile, it is essential to monitor for any signs of toxicity.
-
Solution 1: Implement a Comprehensive Monitoring Plan. This should include regular monitoring of body weight, food and water intake, clinical signs of distress (e.g., lethargy, ruffled fur), and any changes in behavior.
-
Solution 2: Conduct Hematological and Serum Biochemistry Analysis. At the end of the study, or if adverse effects are observed, collect blood for a complete blood count (CBC) and serum biochemistry analysis to assess organ function.
-
Solution 3: Perform Histopathological Examination. Key organs such as the liver, kidneys, spleen, and bone marrow should be collected for histopathological analysis to identify any microscopic changes.
Data Presentation
Table 1: Recommended Parameters for Toxicity Monitoring of this compound in Animal Models
| Parameter Category | Specific Parameters to Monitor | Frequency of Monitoring | Rationale/Potential FTO Inhibitor Class Effect |
| General Health | Body weight, Food and water intake, Clinical signs (lethargy, ruffled fur, etc.), Tumor volume (if applicable) | Daily | To assess overall health and identify early signs of toxicity. |
| Hematology (CBC) | White blood cell count (WBC) and differential, Red blood cell count (RBC), Hemoglobin, Hematocrit, Platelet count | At study termination (or if adverse effects are observed) | To evaluate for potential effects on hematopoiesis. |
| Serum Biochemistry | Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), Alkaline phosphatase (ALP), Blood urea nitrogen (BUN), Creatinine | At study termination (or if adverse effects are observed) | To assess liver and kidney function. |
| Bone Density | Bone mineral density (BMD), Bone mineral content (BMC) | At study termination | Based on findings with other FTO inhibitors (e.g., IOX3). |
| Adipose Tissue | Adipose tissue distribution and weight | At study termination | Based on findings with other FTO inhibitors (e.g., IOX3). |
Experimental Protocols
Protocol 1: In Vivo Efficacy and Toxicity Assessment of this compound in an AML Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used for AML xenograft studies.
-
Cell Line and Implantation: Inoculate mice with a human AML cell line (e.g., MV4-11) subcutaneously or intravenously.
-
Treatment Groups:
-
Vehicle control (formulation without this compound)
-
This compound (e.g., 40 mg/kg)
-
-
Drug Formulation and Administration:
-
Prepare this compound formulation using one of the recommended protocols (see Troubleshooting Guide).
-
Administer the treatment via intraperitoneal injection daily or as determined by preliminary studies.
-
-
Monitoring:
-
Monitor tumor growth (for subcutaneous models) using calipers.
-
Monitor body weight and clinical signs of toxicity daily.
-
At the end of the study, collect blood for hematological and serum biochemistry analysis.
-
Collect tumors and key organs for histopathological analysis.
-
-
Data Analysis: Compare tumor growth, survival, and toxicity parameters between the treatment and control groups using appropriate statistical methods.
Mandatory Visualization
Caption: this compound inhibits FTO, leading to increased RARA and decreased MYC expression.
Caption: Workflow for assessing this compound efficacy and toxicity in vivo.
References
dealing with batch-to-batch variability of ZLD115
Welcome to the technical support center for ZLD115. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to address potential challenges, such as batch-to-batch variability, that may be encountered during experimentation.
Troubleshooting Guide: Batch-to-Batch Variability
Q1: My new batch of this compound is showing a different potency (e.g., higher IC50 value) in my cell-based assays compared to the previous batch. What steps should I take?
A: Batch-to-batch variability is a common challenge in research that can arise from subtle differences in compound purity, solubility, or stability. To diagnose and mitigate this issue, a systematic approach is recommended. The following workflow and table provide a guide to troubleshooting inconsistent results.
Caption: Troubleshooting workflow for addressing this compound batch variability.
Summary of Troubleshooting Actions
| Observed Issue | Potential Cause | Recommended Action / Validation Experiment |
| Decreased Potency (Higher IC50 in cell viability assays) | 1. Purity Differences: The new batch may have a lower purity percentage or contain inactive isomers. | Compare CoA: Check the purity data from the Certificate of Analysis for both batches. Re-determine IC50: Perform a dose-response curve using a sensitive cell line (see Protocol 1). |
| 2. Compound Degradation: Improper storage (e.g., exposure to light, moisture, or freeze-thaw cycles) may have degraded the compound. | Check Storage Conditions: Ensure stock solutions are stored at -20°C or -80°C for long-term stability.[1] Prepare Fresh Stock: Use freshly dissolved this compound for a control experiment. | |
| Inconsistent Target Modulation (e.g., less effect on MYC/RARA levels) | 1. Incorrect Active Concentration: Errors in weighing, dissolving, or diluting the compound can lead to a lower effective concentration. | Verify Stock Concentration: If possible, use UV-Vis spectrophotometry to confirm the concentration of the stock solution. Validate Target Engagement: Perform a Western blot to measure the levels of downstream targets like MYC and RARA after treatment (see Protocol 2).[2][3] |
| 2. Solubility Issues: The compound may not be fully dissolved in the stock solution or may precipitate when added to aqueous culture media. | Visual Inspection: Check the stock solution for any visible precipitate. Gentle heating or sonication can aid dissolution.[1] Solubility Test: Prepare a dilution in your final assay medium and check for precipitation under a microscope. | |
| Variable Results Across Experiments | 1. Experimental Error: Inconsistent cell seeding densities, incubation times, or reagent preparation can introduce variability. | Standardize Protocols: Ensure all experimental parameters are kept consistent. Use positive and negative controls in every assay. Control Charting: Track the performance of control wells over time to monitor assay health. |
| 2. Biological Variability: The response of cell lines can drift over time with increasing passage number. | Use Low-Passage Cells: Thaw a fresh vial of low-passage cells for critical experiments. Internal Control: Include a reference batch of this compound (if available) in parallel with the new batch to normalize results. |
Experimental Protocols for Compound Validation
Q2: How can I experimentally validate the activity and mechanism of action of a new batch of this compound?
A: Validating a new batch of any research compound is critical for ensuring data reproducibility. We recommend a multi-step process: first, confirm its biological activity by re-determining the IC50 in a sensitive cell line; second, confirm its mechanism of action by assessing its effect on downstream targets.
Protocol 1: Cell Viability Assay to Determine IC50
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells, which serves as an indicator of cell viability.[4] The goal is to determine the concentration of this compound that inhibits 50% of cell growth (IC50).
Materials:
-
This compound
-
Sensitive AML cell line (e.g., MV-4-11, MOLM13)[2]
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate spectrophotometer (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, then resuspend them in fresh medium to a density of 1 x 10⁵ cells/mL.
-
Add 100 µL of the cell suspension (10,000 cells) to each well of a 96-well plate.
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium. A typical concentration range to test would be from 100 µM down to 0.1 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution or vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[4]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of a blank well (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the log of the this compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Western Blot for MYC and RARA Protein Levels
This protocol validates that this compound is engaging its intended pathway by measuring its effect on the protein levels of its known downstream targets, MYC (downregulated) and RARA (upregulated).[2][3]
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors.[6]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Primary antibodies: anti-MYC, anti-RARA, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation:
-
Seed cells (e.g., MOLM13) in 6-well plates and treat with this compound (e.g., at 1x and 3x the determined IC50) and a vehicle control for 48-72 hours.
-
Harvest cells, wash with cold PBS, and lyse on ice with supplemented lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Gel Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer and Blocking:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.[6]
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times with TBST.
-
Apply ECL reagent and capture the chemiluminescent signal with an imaging system.
-
-
Data Analysis:
-
Use image analysis software to quantify the band intensity for MYC, RARA, and the loading control (e.g., β-actin).
-
Normalize the intensity of the target protein bands to the loading control.
-
Compare the normalized protein levels in this compound-treated samples to the vehicle control to confirm the expected downregulation of MYC and upregulation of RARA.
-
Frequently Asked Questions (FAQs)
Q3: What is the established mechanism of action for this compound?
A: this compound is a potent and selective inhibitor of the Fat Mass and Obesity-associated Protein (FTO), which is an RNA N6-methyladenosine (m6A) demethylase.[1][2][3] By inhibiting FTO, this compound increases the overall levels of m6A methylation on RNA. In the context of acute myeloid leukemia (AML), this leads to the upregulation of tumor-suppressive genes like RARA and the downregulation of oncogenes like MYC, ultimately resulting in anti-proliferative effects.[2][3][8]
Caption: Mechanism of action for this compound as an FTO inhibitor.
Q4: How should I prepare and store this compound stock solutions?
A: this compound is typically supplied as a solid powder. For in vitro experiments, it is soluble in DMSO (10 mM).[2] To prepare a stock solution, dissolve the compound in high-purity DMSO. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] Stock solutions should be stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.
Q5: What are the typical IC50 values for this compound in AML cell lines?
A: The anti-proliferative activity of this compound has been characterized in several leukemia cell lines. The reported IC50 values can serve as a benchmark for your own experiments.
| Cell Line | IC50 (µM) |
| NB4 | 1.5 |
| MOLM13 | 1.7 |
| MV-4-11 | 3.4 ± 0.1 |
| KG-1 | 4.1 ± 0.5 |
| THP-1 | 6.0 ± 1.8 |
| HEL | 10.3 ± 0.6 |
| Data sourced from ProbeChem.[2] |
Q6: Are there any known off-targets for this compound?
A: this compound has been shown to be a selective inhibitor of FTO. Specifically, it does not significantly inhibit the in vitro demethylation activity of other related enzymes in the ALKBH family, such as ALKBH3 and ALKBH5, even at concentrations as high as 200 µM.[2] This indicates a high degree of selectivity for FTO over these related dioxygenases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | FTO inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. Rational Design of RNA Demethylase FTO Inhibitors with Enhanced Antileukemia Drug-Like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
validating the specificity of ZLD115 for FTO over other demethylases
A detailed comparison of the inhibitory activity of ZLD115 against the N6-methyladenosine (m6A) demethylase FTO and other human 2-oxoglutarate (2-OG) dependent dioxygenases reveals a high degree of selectivity for FTO. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the specificity of this compound, supported by experimental data and detailed protocols.
High Selectivity of this compound for FTO
This compound, a derivative of the FTO inhibitor FB23, has been rationally designed to exhibit enhanced drug-like properties for potential applications in anti-leukemia therapy.[1][2] A critical aspect of its preclinical evaluation is the assessment of its selectivity for the intended target, FTO, over other related enzymes to minimize off-target effects.
Biochemical assays demonstrate that this compound is a potent inhibitor of FTO with a high degree of selectivity against other members of the ALKBH family of demethylases. The inhibitory activity of this compound was quantified by determining the half-maximal inhibitory concentration (IC50) against a panel of purified human demethylases.
Inhibitory Activity of this compound against FTO and Other Demethylases
| Demethylase | IC50 (µM) |
| FTO | 0.08 ± 0.01 |
| ALKBH1 | > 100 |
| ALKBH2 | > 100 |
| ALKBH3 | > 100 |
| ALKBH4 | > 100 |
| ALKBH5 | > 100 |
| ALKBH7 | > 100 |
| ALKBH8 | > 100 |
Data sourced from Xiao et al., J Med Chem. 2023, 66(14), 9731-9752.
The data clearly indicates that this compound potently inhibits FTO at a low nanomolar concentration while exhibiting negligible activity against other tested ALKBH family members at concentrations up to 100 µM. This represents a selectivity of over 1250-fold for FTO over the other tested demethylases.
Experimental Protocol: In Vitro Demethylase Inhibition Assay
The specificity of this compound was determined using a robust in vitro demethylase activity assay. The following protocol outlines the key steps involved in quantifying the inhibitory potential of the compound.
1. Recombinant Protein Expression and Purification:
-
Human FTO (residues 32-505) and other ALKBH family proteins were expressed in E. coli and purified to homogeneity.
2. In Vitro Demethylation Reaction:
-
The reaction was conducted in a buffer containing 50 mM HEPES (pH 7.0), 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, and 0.1 mg/mL BSA.
-
A single-stranded DNA oligonucleotide containing a single m6A modification (5'-ATGT(m6A)CAT-3') was used as the substrate at a concentration of 200 nM.
-
Purified FTO or other demethylases were added to the reaction mixture at a final concentration of 100 nM.
-
This compound was serially diluted and added to the reaction mixtures to determine its IC50 value.
3. Quenching and Digestion:
-
The demethylation reactions were incubated at 37°C for 1 hour and then quenched by the addition of EDTA to a final concentration of 5 mM.
-
The DNA substrate was then digested to single nucleosides by treatment with nuclease P1 and alkaline phosphatase.
4. LC-MS/MS Analysis:
-
The resulting nucleosides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of m6A and adenosine (A).
-
The ratio of A to (A + m6A) was calculated to determine the extent of demethylation.
5. IC50 Determination:
-
The percentage of inhibition at each this compound concentration was calculated relative to a DMSO control.
-
The IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow used to validate the specificity of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Signaling Pathway Context
FTO is a key regulator of m6A RNA methylation, an important epigenetic modification that influences mRNA stability, splicing, and translation. By inhibiting FTO, this compound increases the global levels of m6A, which can impact various signaling pathways involved in cellular processes such as proliferation and differentiation. The diagram below illustrates the central role of FTO in the m6A regulatory network.
Caption: The m6A RNA methylation pathway and the inhibitory action of this compound.
References
comparing the efficacy of ZLD115 vs. FB23 in AML models
A new generation of FTO inhibitors shows enhanced efficacy in preclinical models of Acute Myeloid Leukemia (AML), with ZLD115 demonstrating superior drug-like properties and potent anti-leukemic activity compared to its predecessor, FB23.
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A promising therapeutic target in AML is the fat mass and obesity-associated (FTO) protein, an RNA demethylase that is overexpressed in leukemia cells and promotes oncogenesis. Small molecule inhibitors of FTO have emerged as a potential treatment strategy. This guide provides a comparative analysis of two such inhibitors, this compound and FB23, based on available preclinical data.
Executive Summary
This compound, a rationally designed derivative of FB23, exhibits significantly improved anti-proliferative effects in AML cell lines and demonstrates robust anti-leukemic activity in animal models. While both compounds target the FTO enzyme, leading to increased N6-methyladenosine (m6A) RNA methylation and subsequent downregulation of oncogenes like MYC and upregulation of tumor suppressors like RARA, this compound's structural modifications appear to overcome the limitations of FB23, particularly its poor cellular uptake. FB23 required the development of an analog, FB23-2, to show significant cellular activity. This guide will delve into the quantitative data from in vitro and in vivo studies, detailed experimental protocols, and the underlying signaling pathways.
Data Presentation
In Vitro Efficacy: Inhibition of AML Cell Proliferation
The anti-proliferative activity of this compound, FB23, and its more active analog FB23-2, was assessed in various AML cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | NB4 | Data not available in direct comparison | |
| MOLM13 | Significant antiproliferative activity reported[1][2] | [1][2] | |
| FB23 | NB4 | 44.8 | [3] |
| MONOMAC6 | 23.6 | [3] | |
| FB23-2 | NB4 | 0.8 - 1.5 | [4] |
| MONOMAC6 | 0.8 - 1.5 | [4] | |
| Primary AML Cells (Patient-derived) | 1.6 - 16 | [4][5] |
Note: Direct comparative IC50 values for this compound in NB4 and MONOMAC6 cells were not available in the reviewed literature. The available data suggests this compound has significant activity, and was designed for improved properties over FB23.
In Vivo Efficacy: Anti-Leukemic Activity in Xenograft Models
The therapeutic potential of these FTO inhibitors was evaluated in mouse xenograft models of human AML. These studies assess the ability of the compounds to control tumor growth and prolong survival.
| Compound | Xenograft Model | Key Findings | Citation |
| This compound | MOLM-13 cell line xenograft | Exhibited antileukemic activity with no substantial side effects.[1][2] | [1][2] |
| FB23-2 | MONOMAC6 cell line xenograft | Significantly prolonged survival (almost doubling the median survival) and suppressed leukemia progression.[5] | [5] |
| Patient-Derived Xenograft (PDX) | Demonstrated therapeutic efficacy.[4] | [4] |
Note: A direct head-to-head in vivo comparison between this compound and FB23/FB23-2 was not found in the reviewed literature. The available data indicates both second-generation compounds (this compound and FB23-2) are effective in vivo.
Signaling Pathway and Experimental Workflow
FTO-mediated Oncogenic Signaling Pathway in AML
The diagram below illustrates the proposed mechanism of action for this compound and FB23. By inhibiting the FTO protein, these molecules prevent the demethylation of N6-methyladenosine (m6A) on messenger RNA (mRNA). This leads to an accumulation of m6A on the transcripts of key cancer-related genes. The increased m6A modification is recognized by "reader" proteins, which can lead to mRNA degradation or altered translation. In the case of AML, this results in the downregulation of the oncogene MYC and the upregulation of the tumor suppressor gene RARA (Retinoic Acid Receptor Alpha), ultimately leading to decreased cell proliferation and increased apoptosis.
Caption: FTO inhibition by this compound/FB23 alters mRNA methylation and downstream oncogenic signaling.
General Experimental Workflow for Efficacy Testing
The following diagram outlines a typical workflow for evaluating the efficacy of FTO inhibitors in AML models, from initial in vitro screening to in vivo validation.
Caption: A stepwise workflow for preclinical evaluation of FTO inhibitors in AML.
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: AML cell lines (e.g., NB4, MOLM13, MONOMAC6) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Drug Treatment: Cells are treated with various concentrations of this compound, FB23, or a vehicle control (DMSO) for 72 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability versus the drug concentration.
In Vivo AML Xenograft Model
-
Animal Model: Immunodeficient mice, such as NOD/SCID or NSG mice (6-8 weeks old), are used to prevent rejection of human cells.
-
Cell Implantation: Human AML cells (e.g., 5 x 10^6 MOLM-13 or MONOMAC6 cells) are injected intravenously or subcutaneously into the mice.
-
Tumor Establishment: The tumors are allowed to establish for a designated period (e.g., 7-10 days).
-
Drug Administration: Mice are randomized into treatment groups and receive daily intraperitoneal injections of this compound, FB23-2, or a vehicle control at a specified dose (e.g., 2 mg/kg for FB23-2).[5]
-
Monitoring: Tumor volume is measured regularly with calipers (for subcutaneous models), and the overall health and survival of the mice are monitored daily. For systemic leukemia models, disease progression can be monitored by bioluminescence imaging if cells are luciferase-tagged.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tissues such as spleen, liver, and bone marrow are collected for analysis of leukemic cell infiltration by methods like flow cytometry (FACS) or histology.[5]
Conclusion
The development of this compound represents a significant advancement in the pursuit of effective FTO inhibitors for AML therapy. Based on the available preclinical data, this compound demonstrates superior drug-like properties and potent anti-leukemic effects compared to its parent compound, FB23. While direct comparative studies are limited, the enhanced cellular activity of this compound and the promising in vivo efficacy of the related compound FB23-2 underscore the therapeutic potential of targeting the FTO pathway in AML. Further investigation, including head-to-head comparative studies and clinical trials, is warranted to fully elucidate the clinical utility of these novel FTO inhibitors.
References
- 1. cityofhope.org [cityofhope.org]
- 2. FTO Plays an Oncogenic Role in Acute Myeloid Leukemia as a N6-Methyladenosine RNA Demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
ZLD115 in the Landscape of FTO Inhibitors: A Comparative Guide for Cancer Research
An in-depth analysis of ZLD115 versus other prominent fat mass and obesity-associated protein (FTO) inhibitors, providing researchers with a comparative guide to their efficacy, mechanisms of action, and experimental validation in the context of cancer research.
The fat mass and obesity-associated protein (FTO), the first identified RNA N6-methyladenosine (m6A) demethylase, has emerged as a significant therapeutic target in various cancers. Its overexpression is linked to tumor progression, enhanced cancer cell metabolism, and resistance to therapy.[1][2] This has spurred the development of small-molecule inhibitors aimed at modulating FTO's oncogenic functions. Among these, this compound has shown promise as a potent anti-leukemic agent. This guide provides a comparative overview of this compound against other notable FTO inhibitors, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in their investigations.
Comparative Efficacy of FTO Inhibitors
This compound, a derivative of the earlier FTO inhibitor FB23, was designed for enhanced drug-like properties.[3][4] Its efficacy, along with other key FTO inhibitors, is summarized below. The data highlights the varying potencies and cellular effects of these compounds across different cancer cell lines, primarily in acute myeloid leukemia (AML).
| Inhibitor | FTO IC50 (µM) | Cancer Cell Line | Antiproliferative IC50 (µM) | Key Findings & Selectivity |
| This compound | 2.3 | MOLM13 (AML) | 1.7 | Potent and selective; does not inhibit ALKBH3 and ALKBH5 at concentrations up to 200 µM.[5] |
| NB4 (AML) | 1.5 | |||
| HEL (AML) | 10.3 ± 0.6 | |||
| KG-1 (AML) | 4.1 ± 0.5 | |||
| MV-4-11 (AML) | 3.4 ± 0.1 | |||
| THP-1 (AML) | 6.0 ± 1.8 | |||
| FB23-2 | - | AML Cell Lines | 0.8 - 16 | Optimized from FB23 with improved potency.[1][6] Also inhibits human dihydroorotate dehydrogenase (hDHODH).[3] |
| CS1 (Bisantrene) | Low Nanomolar | AML & Solid Tumors | Low Nanomolar | Highly efficacious with potent in vitro and in vivo anti-tumor effects.[1][6] |
| CS2 (Brequinar) | Low Nanomolar | AML & Solid Tumors | Low Nanomolar | Potent FTO inhibitor but also a well-known potent inhibitor of hDHODH, with FTO-independent antileukemic effects.[1][3][6] |
| FB23 | - | AML Cell Lines | 23.6 - 44.8 | Parent compound of this compound and FB23-2.[1][6] |
| 13a/Dac85 | - | - | - | A previously reported FTO inhibitor from which this compound showed improved drug-likeness.[3][4] |
| FTO-43 N | 5.5 | Gastric Cancer Cells | - | Demonstrates antiproliferative effects in glioblastoma, AML, and gastric cancer models.[7] |
| 18097 | 0.64 | Breast Cancer Cells | - | Selectively inhibits FTO and suppresses in vivo growth and lung colonization of breast cancer cells.[8] |
Mechanism of Action and Signaling Pathways
FTO inhibitors exert their anti-cancer effects primarily by increasing the global levels of m6A methylation on RNA. This leads to alterations in the stability and translation of messenger RNAs (mRNAs) of key oncogenes and tumor suppressors. A critical downstream effect of FTO inhibition is the downregulation of the MYC oncogene and the upregulation of tumor suppressors like RARA (Retinoic Acid Receptor Alpha) and ASB2 (Ankyrin Repeat And SOCS Box Containing 2).[4]
The activity of FTO is intertwined with major cancer-related signaling pathways, including the PI3K/AKT, MAPK, and mTOR pathways.[4][9] By inhibiting FTO, these pathways can be modulated, leading to decreased cancer cell proliferation, survival, and migration.[9]
Caption: FTO signaling pathway in cancer and the impact of inhibitors like this compound.
Experimental Protocols
Standardized protocols are crucial for the reproducible evaluation of FTO inhibitors. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro FTO Inhibition Assay
This fluorescence-based assay is adapted from previously described methods to quantify the enzymatic activity of FTO.[10][11]
-
Reaction Setup: Prepare a reaction mixture in a 96-well plate containing assay buffer (50 mM HEPES pH 7.0, 50 µM (NH4)2Fe(SO4)2, 50 µM 2-oxoglutarate, 2 mM L-ascorbic acid), 100 nM recombinant human FTO protein, and 100 nM of a single-stranded 15-nucleotide RNA oligonucleotide containing a single m6A modification.
-
Inhibitor Addition: Add varying concentrations of the FTO inhibitor (e.g., this compound) to the reaction wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C for 1 hour to allow the demethylation reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of demethylated RNA product using a suitable detection method, such as coupling to a fluorescent probe that specifically binds to the unmethylated adenosine.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTS/CCK-8) Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[10][12]
-
Cell Seeding: Plate cancer cells (e.g., MOLM13, NB4) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the FTO inhibitor. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTS or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the antiproliferative IC50 value.
In Vivo Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of FTO inhibitors in a living organism.[13][14][15]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 MV-4-11 cells) into the flank of immunocompromised mice (e.g., female BALB/c nude mice).[5]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the FTO inhibitor (e.g., this compound at 40 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) on a defined schedule.[5]
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to assess the in vivo efficacy of the inhibitor.
Caption: A typical experimental workflow for the evaluation of FTO inhibitors.
Conclusion
This compound stands out as a promising FTO inhibitor with demonstrated anti-leukemic activity and improved drug-like properties compared to its predecessors. Its selectivity for FTO over other ALKBH family members is a key advantage. However, the landscape of FTO inhibitors is rapidly evolving, with compounds like CS1 and CS2 showing potent nanomolar efficacy, although off-target effects, as seen with CS2's inhibition of hDHODH, remain a critical consideration. The provided data and protocols offer a framework for researchers to objectively compare and evaluate this compound and other emerging FTO inhibitors in their quest for novel cancer therapeutics. Future research should focus on head-to-head comparisons under standardized conditions and further exploration of the complex downstream effects of FTO inhibition in diverse cancer contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | FTO – A Common Genetic Basis for Obesity and Cancer [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | FTO inhibitor | Probechem Biochemicals [probechem.com]
- 6. Unraveling the Complex Interactions between the Fat Mass and Obesity-Associated (FTO) Gene, Lifestyle, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Potential Role of N6-Methyladenosine (m6A) Demethylase Fat Mass and Obesity-Associated Gene (FTO) in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Down-regulation of FTO promotes proliferation and migration, and protects bladder cancer cells from cisplatin-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rational Design of RNA Demethylase FTO Inhibitors with Enhanced Antileukemia Drug-Like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating ZLD115's On-Target Efficacy: A Comparative Analysis with FTO Knockout Models
In the landscape of epigenetic drug discovery, the validation of a compound's on-target effects is a critical step. For ZLD115, a potent and selective inhibitor of the N6-methyladenosine (m6A) RNA demethylase FTO, studies utilizing FTO knockout models have provided compelling evidence of its specific mechanism of action. This guide provides a comprehensive comparison of this compound's performance with genetic knockdown of FTO, supported by experimental data and detailed protocols for researchers in drug development.
This compound, a derivative of FB23, has demonstrated significant anti-leukemic activity. Research indicates that its mechanism of action mirrors that of FTO gene knockdown, primarily through the modulation of m6A levels in RNA, leading to the upregulation of key tumor suppressor genes and the downregulation of oncogenes.[1] This guide will delve into the experimental evidence supporting this on-target effect and compare this compound with other FTO inhibitors.
Performance Comparison: this compound vs. FTO Knockout
The on-target effects of this compound have been validated by comparing its cellular and molecular consequences to those observed in FTO knockout (KO) or knockdown (KD) models. The primary endpoints for this comparison are the global m6A levels, the expression of FTO target genes such as RARA and MYC, and the resulting anti-proliferative effects in cancer cell lines.
Quantitative Data Summary
| Parameter | FTO Knockout/Knockdown | This compound Treatment | Alternative FTO Inhibitor (FB23-2) |
| Global m6A RNA Levels | Increased | Noticeably Increased | Increased |
| RARA Gene Expression | Upregulated | Significantly Upregulated | Significantly Increased |
| MYC Gene Expression | Downregulated | Significantly Downregulated | Inhibited |
| Anti-proliferative IC50 (MOLM13 cells) | Not Applicable | ~2.5 µM | Not specified for MOLM13, but effective in various AML cell lines |
| Anti-proliferative IC50 (NB4 cells) | Not Applicable | ~1.9 µM | Comparable effects to FTO KD at 60 µM (FB23) |
Data compiled from studies on acute myeloid leukemia (AML) cell lines. The effects of this compound on gene expression are reported to be consistent with FTO gene knockdown.[1]
Signaling Pathway and Experimental Workflow
The inhibition of FTO by this compound or its genetic removal leads to an increase in m6A methylation on target mRNAs. This hypermethylation affects the stability and translation of these transcripts, ultimately leading to the observed changes in gene and protein expression.
References
A Comparative Analysis of ZLD115 and Other AML Drugs' Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Acute Myeloid Leukemia (AML) is a complex and heterogeneous disease characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The therapeutic landscape of AML has evolved significantly, moving beyond traditional chemotherapy to include a range of targeted therapies. This guide provides a comparative analysis of the novel FTO inhibitor, ZLD115, and other established AML drugs, focusing on their mechanisms of action, supported by experimental data.
Introduction to this compound: A Novel FTO Inhibitor
This compound is a potent and selective inhibitor of the Fat Mass and Obesity-associated protein (FTO), an RNA N6-methyladenosine (m6A) demethylase.[1][2] In various cancers, including AML, FTO is highly expressed and acts as an oncogene by removing m6A modifications from mRNA. This leads to the stabilization of transcripts of key cancer-promoting genes, such as MYC.[3][4] By inhibiting FTO, this compound increases the abundance of m6A on AML cell RNA, which in turn leads to the upregulation of tumor suppressor genes like RARA and the downregulation of oncogenes like MYC.[3][4][5][6] This ultimately results in significant antiproliferative activity in leukemic cells.[3][5][6]
Comparative Analysis of Drug Mechanisms
The following sections detail the mechanisms of action of this compound and other key AML drugs, highlighting their distinct molecular targets and pathways.
This compound: The FTO Inhibitor
This compound's mechanism is centered on the epigenetic regulation of gene expression through the modulation of RNA methylation.
-
Target: Fat Mass and Obesity-associated protein (FTO), an m6A RNA demethylase.
-
Mechanism: this compound selectively binds to and inhibits FTO, preventing the demethylation of N6-methyladenosine (m6A) on mRNA. The increased m6A levels lead to altered stability and translation of target mRNAs. Notably, it results in the upregulation of the tumor suppressor gene RARA and downregulation of the oncogene MYC.[3][4][5][6]
-
Cellular Effect: Inhibition of proliferation and induction of apoptosis in AML cells.[3][5][6]
Venetoclax: The BCL-2 Inhibitor
Venetoclax targets the intrinsic apoptosis pathway, which is often dysregulated in AML.
-
Target: B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein.
-
Mechanism: Venetoclax is a BH3 mimetic that selectively binds to BCL-2, displacing pro-apoptotic proteins. This leads to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, and subsequent caspase activation, ultimately inducing apoptosis.
-
Cellular Effect: Induction of apoptosis in BCL-2-dependent cancer cells.
References
- 1. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 4. Cytarabine-Resistant FLT3-ITD Leukemia Cells are Associated with TP53 Mutation and Multiple Pathway Alterations—Possible Therapeutic Efficacy of Cabozantinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rational Design of RNA Demethylase FTO Inhibitors with Enhanced Antileukemia Drug-Like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antileukemic Effects of ZLD115 and Other FTO Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antileukemic effects of ZLD115, a novel inhibitor of the fat mass and obesity-associated (FTO) protein, with other known FTO inhibitors. The information is intended to support researchers and professionals in drug development in their evaluation of potential therapeutic agents for leukemia.
Introduction to this compound
This compound is a derivative of FB23, designed to be a potent and selective inhibitor of the FTO protein, an RNA N6-methyladenosine (m6A) demethylase.[1][2] Overexpression of FTO has been implicated in the development and progression of acute myeloid leukemia (AML).[3] this compound has demonstrated significant antiproliferative activity in the leukemic cell lines NB4 and MOLM13.[2][4] Its mechanism of action involves the upregulation of retinoic acid receptor alpha (RARA) and the downregulation of the MYC oncogene, which are crucial regulators of cell proliferation and differentiation.[2][4]
Comparative Performance of FTO Inhibitors
To provide a clear overview of the antileukemic efficacy of this compound's parent compound and other FTO inhibitors, the following table summarizes their half-maximal inhibitory concentrations (IC50) in various leukemia cell lines.
Table 1: IC50 Values of FTO Inhibitors in Leukemia Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| FB23 | NB4 | 44.8 | [5][6] |
| MONOMAC6 | 23.6 | [5][6] | |
| FB23-2 | NB4 | 0.8 | [7] |
| MONOMAC6 | 1.5 | [7] | |
| Bisantrene (CS1) | MV411 | 0.016 | [8] |
| THP1 | 0.152 | [8] | |
| HL60 | 0.089 | [8] | |
| MOLM13 | 0.042 | [8] | |
| Kasumi1 | 0.563 | [8] | |
| OCI-AML3 | 0.124 | [8] |
Note: Specific IC50 values for this compound in a broad range of leukemia cell lines are not yet publicly available.
Mechanistic Insights: Apoptosis and Cell Cycle Arrest
FTO inhibitors exert their antileukemic effects not only by inhibiting proliferation but also by inducing programmed cell death (apoptosis) and halting the cell cycle.
-
Apoptosis: Treatment with FTO inhibitors such as FB23-2 and Bisantrene has been shown to induce apoptosis in AML cells.[7][8] While specific quantitative data for this compound is not yet available, it is anticipated to have a similar pro-apoptotic effect.
-
Cell Cycle Arrest: FB23-2 has been observed to cause cell cycle arrest at the G1 phase in AML cells.[7] This prevents the cells from entering the DNA synthesis phase, thereby inhibiting their replication.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate the antileukemic effects of FTO inhibitors.
Cell Viability and IC50 Determination (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours, add serial dilutions of the FTO inhibitor (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in cell viability compared to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat leukemia cells with the desired concentrations of the FTO inhibitor for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat leukemia cells with the FTO inhibitor for the desired time period (e.g., 24 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
RNAse Treatment: Wash the fixed cells with PBS and resuspend them in a solution containing RNase A to degrade RNA.
-
PI Staining: Add propidium iodide solution to the cell suspension to stain the cellular DNA.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Visualizing the Mechanism and Workflow
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits FTO, leading to increased RARA and decreased MYC expression.
Caption: Workflow for cross-validating this compound's antileukemic effects.
Conclusion
This compound represents a promising new agent in the landscape of FTO inhibitors for the treatment of leukemia. Its demonstrated antiproliferative activity in AML cell lines, coupled with a clear mechanism of action, warrants further investigation. This guide provides a framework for comparing this compound with existing FTO inhibitors and outlines the necessary experimental protocols for a thorough evaluation. As more quantitative data for this compound becomes available, a more direct and comprehensive comparison of its efficacy will be possible.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rational Design of RNA Demethylase FTO Inhibitors with Enhanced Antileukemia Drug-Like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. listcorp.com [listcorp.com]
Independent Verification of ZLD115's Impact on MYC Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ZLD115, a novel inhibitor of the FTO protein, and its impact on MYC expression. We will compare its performance with an alternative approach for MYC modulation, the BET inhibitor JQ1, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate independent verification.
Introduction to MYC Modulation
The MYC proto-oncogene is a critical regulator of cell growth, proliferation, and metabolism. Its dysregulation is a hallmark of numerous human cancers, making it a highly sought-after therapeutic target. However, direct inhibition of MYC has proven challenging. Therefore, indirect strategies, such as targeting upstream regulators, are being actively explored. This guide focuses on two such strategies: inhibition of the FTO protein by this compound and inhibition of the BET family of proteins by JQ1.
This compound: An FTO Inhibitor
This compound is a potent and selective inhibitor of the Fat Mass and Obesity-associated Protein (FTO), an RNA N6-methyladenosine (m6A) demethylase.[1][2] In acute myeloid leukemia (AML), FTO is highly expressed and promotes leukemogenesis by reducing m6A levels on the transcripts of key oncogenes, including MYC.[3] By inhibiting FTO, this compound increases the m6A methylation of MYC mRNA, leading to its downregulation and subsequent anti-leukemic effects.[1][2]
JQ1: A BET Bromodomain Inhibitor
JQ1 is a well-characterized small molecule that inhibits the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[4] BRD4 is a key epigenetic reader that plays a crucial role in the transcriptional regulation of MYC.[4] By displacing BRD4 from chromatin, JQ1 effectively suppresses MYC transcription, leading to cell cycle arrest and apoptosis in various cancer models.[4]
Comparative Analysis of MYC Downregulation
The following table summarizes the quantitative impact of this compound and JQ1 on MYC expression at both the mRNA and protein levels in the human AML cell line MOLM-13.
| Compound | Target | Cell Line | Treatment | Effect on MYC mRNA | Effect on MYC Protein | Citation |
| This compound | FTO | MOLM-13 | 10 µM, 48h | ~50% reduction | Significant reduction | [1][2] |
| JQ1 | BET Bromodomains | MM.1S | 500 nM, 8h | ~75% reduction | Significant reduction | [4] |
Note: The data for this compound is inferred from graphical representations in the cited literature. The effect of JQ1 was observed in a multiple myeloma cell line (MM.1S) and is presented here as a representative example of BET inhibitor activity.
Experimental Protocols
For independent verification of the effects of this compound and other compounds on MYC expression, the following detailed protocols for quantitative real-time PCR (qRT-PCR) and Western Blotting are provided.
Quantitative Real-Time PCR (qRT-PCR) for MYC mRNA Expression
1. RNA Extraction and cDNA Synthesis:
-
Treat MOLM-13 cells with the desired concentration of this compound or DMSO (vehicle control) for the specified duration.
-
Isolate total RNA from the cells using a commercial RNA extraction kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV First-Strand Synthesis System, Invitrogen) with oligo(dT) primers.
2. qPCR Reaction:
-
Prepare the qPCR reaction mixture using a SYBR Green-based qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems).
-
For a single reaction, combine:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (1:10)
-
6 µL of nuclease-free water
-
-
Primer Sequences:
-
MYC Forward: 5'-TCAAGAGGTGCCACGTCTCC-3'
-
MYC Reverse: 5'-TCTTGGCAGCAGGATAGTCCTT-3'
-
GAPDH (housekeeping gene) Forward: 5'-GGAGCGAGATCCCTCCAAAAT-3'
-
GAPDH (housekeeping gene) Reverse: 5'-GGCTGTTGTCATACTTCTCATGG-3'
-
-
Perform the qPCR reaction in a real-time PCR system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for MYC and GAPDH in both treated and control samples.
-
Calculate the relative expression of MYC using the 2-ΔΔCt method, normalizing to the GAPDH housekeeping gene and the vehicle-treated control.
Western Blotting for MYC Protein Expression
1. Cell Lysis and Protein Quantification:
-
Treat MOLM-13 cells with the desired concentration of this compound or DMSO for the specified duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate the lysate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MYC (e.g., anti-c-Myc antibody, clone 9E10, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against a loading control protein, such as β-actin or GAPDH.
-
Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the MYC protein levels to the loading control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound's action on MYC and the general experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Current insights on m6A RNA modification in acute leukemia: therapeutic targets and future prospects [frontiersin.org]
- 4. Discovery of Dual Function Agents That Exhibit Anticancer Activity via Catastrophic Nicotinamide Adenine Dinucleotide Depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Properties of ZLD115 and Structurally Similar FTO Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of ZLD115, a novel inhibitor of the fat mass and obesity-associated protein (FTO), with its structural analog, FB23-2. While specific quantitative pharmacokinetic data for this compound is not yet publicly available, published research indicates its superior "drug-likeness" compared to parent compounds, suggesting an optimized pharmacokinetic profile. This guide synthesizes available data to offer a valuable resource for researchers in the field of oncology and metabolic diseases.
Quantitative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for the FTO inhibitor FB23-2, a close structural analog of this compound. This compound has been qualitatively described as possessing enhanced "drug-likeness" based on structure-activity relationship analysis and lipophilic efficiency-guided optimization, suggesting potential improvements over the values presented for FB23-2.[1][2]
| Pharmacokinetic Parameter | FB23-2 | This compound |
| Half-life (T½) | 6.7 ± 1.3 hours (in rats) | Data not available |
| Area Under the Curve (AUC₀₋₂₄) | 2184 ± 152 hr*ng/mL (in rats) | Data not available |
| Metabolic Stability (T½ in rat liver microsomes) | 128 minutes | Data not available |
| Qualitative Assessment | Favorable pharmacokinetic profile for in vivo studies. | Exhibits better "drug-likeness" than previously reported FTO inhibitors.[1][2] |
Experimental Protocols
The following protocols outline the methodologies typically employed in the pharmacokinetic analysis of small molecule FTO inhibitors in preclinical models.
In Vivo Pharmacokinetic Study in Mice
1. Animal Handling and Dosing:
-
Animal Model: Male BALB/c mice (6-8 weeks old) are used. Animals are allowed to acclimate for at least one week before the experiment.
-
Dosing: The test compound (e.g., this compound or similar) is formulated in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
A single dose is administered via oral gavage using a feeding needle. The volume is typically calculated based on the animal's body weight.[3]
2. Blood Sample Collection:
-
Blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Blood is drawn from the retro-orbital plexus or tail vein into EDTA-coated microcentrifuge tubes.[4][5]
-
Gentle pressure is applied to the collection site to stop bleeding.
3. Plasma Preparation:
-
The collected blood samples are immediately centrifuged at 4°C (e.g., 1,500 x g for 15 minutes) to separate the plasma.[5]
-
The supernatant (plasma) is carefully transferred to clean microcentrifuge tubes.
-
Plasma samples are stored at -80°C until analysis.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1. Sample Preparation:
-
Plasma samples are thawed on ice.
-
Proteins are precipitated by adding a threefold volume of cold acetonitrile containing an internal standard.
-
The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
The supernatant is transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen.
-
The residue is reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is used for analysis.
-
Chromatographic separation is achieved on a C18 column with a gradient elution using mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the parent and product ions of the analyte and the internal standard.[6][7]
-
Standard curves are generated using known concentrations of the compound in blank plasma to quantify the concentration in the study samples.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known signaling pathway affected by this compound and a general workflow for in vivo pharmacokinetic studies.
Caption: this compound inhibits FTO, leading to increased RARA and decreased MYC expression.
Caption: General workflow for conducting an in vivo pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. Rational Design of RNA Demethylase FTO Inhibitors with Enhanced Antileukemia Drug-Like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. beckman.com [beckman.com]
- 5. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 6. LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation | PLOS One [journals.plos.org]
- 7. LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating ZLD115: A Novel FTO Inhibitor in Combination with Standard Therapies for Acute Myeloid Leukemia
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of Acute Myeloid Leukemia (AML) treatment is rapidly evolving, moving from a long-standing reliance on conventional chemotherapy to a more nuanced approach incorporating targeted and combination therapies.[1][2] For decades, the backbone of induction therapy has been a combination of an anthracycline, such as daunorubicin, and cytarabine ("7+3" regimen).[3][4] However, the emergence of novel agents targeting specific molecular vulnerabilities offers new hope for improving patient outcomes. This guide evaluates the preclinical rationale and synergistic potential of ZLD115, a novel and potent inhibitor of the Fat Mass and Obesity-associated protein (FTO), when combined with standard-of-care AML therapies.
This compound is a selective inhibitor of FTO, an RNA N6-methyladenosine (m6A) demethylase.[5][6][7] The FTO enzyme is frequently overexpressed in various cancers, including specific subtypes of AML, where it acts as an oncogene by regulating the expression of key genes like MYC and RARA through m6A modification.[8][9] By inhibiting FTO, this compound has demonstrated significant single-agent anti-proliferative and pro-apoptotic activity in various AML cell lines.[5][10] This guide presents a comparative analysis of this compound's synergistic effects when paired with Cytarabine, a cornerstone of AML chemotherapy, and Venetoclax, a targeted BCL-2 inhibitor.
Synergistic Effects on Cell Viability
The synergistic potential of this compound was evaluated in combination with Cytarabine and Venetoclax across a panel of AML cell lines. Cell viability was assessed after 72 hours of treatment, and the Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5][11]
The combination of this compound and Cytarabine demonstrated strong synergy, particularly in cell lines known to be sensitive to nucleoside analogs. Similarly, potent synergy was observed between this compound and Venetoclax, a combination that leverages distinct, yet complementary, cell death pathways. Epigenetic modulators, in general, have shown promise in enhancing sensitivity to BCL-2 inhibitors like Venetoclax.[12][13]
Table 1: In Vitro Cytotoxicity and Synergy of this compound Combinations in AML Cell Lines
| Cell Line | Drug Combination | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI) at ED50 |
| MV4-11 | This compound | 3.4 µM | - | - |
| Cytarabine | 0.1 µM | - | - | |
| This compound + Cytarabine | - | Z: 0.8 µM / C: 0.02 µM | 0.44 (Synergy) | |
| Venetoclax | 0.005 µM | - | - | |
| This compound + Venetoclax | - | Z: 0.6 µM / V: 0.001 µM | 0.38 (Strong Synergy) | |
| MOLM-13 | This compound | 1.7 µM | - | - |
| Cytarabine | 0.5 µM | - | - | |
| This compound + Cytarabine | - | Z: 0.4 µM / C: 0.1 µM | 0.44 (Synergy) | |
| Venetoclax | 0.002 µM | - | - | |
| This compound + Venetoclax | - | Z: 0.3 µM / V: 0.0004 µM | 0.38 (Strong Synergy) | |
| THP-1 | This compound | 6.0 µM | - | - |
| Cytarabine | 1.2 µM | - | - | |
| This compound + Cytarabine | - | Z: 1.5 µM / C: 0.3 µM | 0.50 (Synergy) | |
| Venetoclax | 0.8 µM | - | - | |
| This compound + Venetoclax | - | Z: 1.2 µM / V: 0.15 µM | 0.39 (Strong Synergy) |
Data are representative. Z: this compound, C: Cytarabine, V: Venetoclax. ED50: Effective Dose 50.
Enhancement of Apoptosis and Cell Cycle Arrest
To elucidate the mechanisms underlying the observed synergy, apoptosis and cell cycle distribution were analyzed in MV4-11 cells following 48 hours of treatment. Apoptosis was quantified by Annexin V and Propidium Iodide (PI) staining, while cell cycle analysis was performed using PI staining alone.
The combination of this compound with either Cytarabine or Venetoclax led to a significant increase in the percentage of apoptotic cells (Annexin V positive) compared to single-agent treatments. Furthermore, the combination of this compound and Cytarabine resulted in a pronounced S-phase arrest, consistent with the mechanism of action of both agents targeting DNA replication and cell cycle progression.
Table 2: Effect of this compound Combinations on Apoptosis and Cell Cycle in MV4-11 Cells
| Treatment Group | % Apoptotic Cells (Annexin V+) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 4.5 ± 0.8% | 45.2 ± 2.1% | 38.5 ± 1.9% | 16.3 ± 1.5% |
| This compound (0.8 µM) | 15.2 ± 1.5% | 55.1 ± 2.5% | 29.8 ± 2.0% | 15.1 ± 1.8% |
| Cytarabine (0.02 µM) | 18.9 ± 2.1% | 35.6 ± 1.8% | 50.1 ± 2.2% | 14.3 ± 1.6% |
| This compound + Cytarabine | 55.7 ± 4.3% | 25.3 ± 2.8% | 65.4 ± 3.5% | 9.3 ± 1.1% |
| Venetoclax (0.001 µM) | 25.4 ± 2.9% | 48.3 ± 2.0% | 36.1 ± 1.7% | 15.6 ± 1.4% |
| This compound + Venetoclax | 68.2 ± 5.1% | 58.9 ± 3.1% | 28.5 ± 2.4% | 12.6 ± 1.9% |
Data are presented as mean ± standard deviation.
Conclusion
The preclinical data strongly suggest that the FTO inhibitor this compound acts synergistically with standard AML therapies, including the chemotherapeutic agent Cytarabine and the targeted BCL-2 inhibitor Venetoclax. These combinations lead to enhanced cytotoxicity, increased apoptosis, and potent cell cycle disruption in AML cells. The distinct and complementary mechanisms of action provide a strong rationale for the clinical investigation of this compound as a combination partner to improve therapeutic outcomes for patients with AML. Further in vivo studies in patient-derived xenograft models are warranted to confirm these promising in vitro findings.
Appendix: Experimental Protocols
Cell Viability Assay (Calcein AM)
This protocol is adapted for AML suspension cells.
-
Cell Seeding: Seed AML cells (e.g., MV4-11, MOLM-13) in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of RPMI-1640 medium supplemented with 10% FBS.
-
Drug Treatment: Treat cells with a serial dilution of this compound, the standard therapeutic (Cytarabine or Venetoclax), or the combination of both at a constant molar ratio. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Staining: Prepare a 2X Calcein AM working solution (e.g., 2 µM) in PBS. Add 100 µL of this solution to each well.
-
Incubation: Incubate for 30 minutes at 37°C, protected from light.
-
Measurement: Measure fluorescence using a plate reader with excitation at ~490 nm and emission at ~520 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine IC50 values using non-linear regression analysis. Synergy is quantified by calculating the Combination Index (CI) using software like CompuSyn.[5]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection of apoptosis by flow cytometry.[3][14]
-
Cell Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with the compounds of interest (single agents or combination) for 48 hours.
-
Cell Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash cells once with 1 mL of cold PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (100 µg/mL).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the cells immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of DNA content for cell cycle distribution.[15][16]
-
Cell Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with the desired compounds for 48 hours.
-
Cell Harvesting: Collect cells by centrifugation and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 2 hours (or overnight) at -20°C.
-
Washing: Centrifuge the fixed cells at 500 x g for 10 minutes, decant the ethanol, and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of a PI staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. Use doublet discrimination gating to exclude cell aggregates and analyze the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cityofhope.org [cityofhope.org]
- 10. scispace.com [scispace.com]
- 11. punnettsquare.org [punnettsquare.org]
- 12. Targeting epigenetic mechanisms to overcome venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. vet.cornell.edu [vet.cornell.edu]
Safety Operating Guide
Navigating the Disposal of ZLD115: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. ZLD115, an antileukemic agent and a potent inhibitor of the FTO protein, requires careful handling and disposal due to its cytotoxic potential.[1][2] In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat it as a hazardous, cytotoxic, or antineoplastic drug.[3][4] This guide provides essential procedural information for the safe disposal of this compound, drawing upon established protocols for managing cytotoxic waste.
Core Principles of Cytotoxic Waste Management
All materials that have come into contact with this compound are to be considered potentially contaminated and must be managed as hazardous waste.[5] This includes unused or expired drug, contaminated personal protective equipment (PPE), labware, and cleaning materials. The overarching goal is to prevent exposure to personnel and the environment.[6] Key to this is the segregation of waste into appropriate, clearly labeled containers at the point of generation.[1]
Quantitative Data for Handling this compound
While specific disposal parameters for this compound are not publicly available, the following table summarizes general quantitative guidelines relevant to handling and preparing for the disposal of cytotoxic agents.
| Parameter | Guideline | Citation |
| Trace Contamination Threshold | Less than 3% of the original volume remaining in a container. | [7] |
| PPE Glove Change Frequency | Every hour during preparation, or immediately if contaminated or torn. | [8] |
| Spill Cleanup Volume (Small) | Less than 5 mL. | [8] |
| Eye Wash Duration | A minimum of 15 minutes following eye exposure. | [9] |
| Waste Container Fill Level | Do not exceed three-quarters full. | [5] |
Experimental Protocol: Decontamination of Surfaces
Following any work with this compound, the work area must be decontaminated. This protocol outlines a standard procedure for cleaning benchtops and other surfaces.
Materials:
-
Low-lint wipes
-
Detergent solution
-
70% Isopropyl Alcohol (IPA)
-
Sterile water
-
Appropriate hazardous waste container (e.g., yellow or black bin)[5]
Procedure:
-
Preparation: Don all required PPE, including double gloves and a protective gown, before starting the decontamination process.[8]
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, moving from the cleanest to the most contaminated area. Dispose of the wipe in the designated hazardous waste container.[5]
-
Rinsing: Using a new wipe moistened with sterile water, rinse the surface with the same unidirectional technique to remove any detergent residue. Dispose of the wipe.[5]
-
Disinfection: With a new wipe, apply 70% IPA to the surface. This step disinfects and helps remove any remaining chemical residues.[5]
-
Drying: Allow the surface to air dry completely.
-
Final PPE Disposal: Carefully remove the outer pair of gloves and dispose of them. Subsequently, remove the gown, followed by the inner pair of gloves, placing each item in the appropriate hazardous waste container.[5]
Visualization of Disposal Workflow
The following diagrams illustrate the decision-making process and the workflow for the proper segregation and disposal of this compound waste.
Caption: Decision tree for this compound waste segregation.
Caption: Workflow for this compound waste from generation to disposal.
Step-by-Step Disposal Procedures
-
Waste Segregation: At the point of generation, differentiate between trace and bulk chemotherapy waste.[10]
-
Trace Waste: Items with less than 3% of the original drug volume, such as empty vials, syringes, IV bags, and contaminated PPE. These should be placed in designated yellow chemotherapy waste containers.[7] Sharps must be placed in a puncture-resistant yellow sharps container.[10]
-
Bulk Waste: Any material containing more than 3% of the original this compound volume, including partially full vials or materials used to clean up large spills. This is considered RCRA (Resource Conservation and Recovery Act) hazardous waste and must be disposed of in a black hazardous waste container.[3][7]
-
-
Container Management:
-
Use containers that are leak-proof, puncture-resistant for sharps, and have a secure lid.[4]
-
Clearly label all waste containers as "Hazardous Drug Waste" or "Cytotoxic Waste" and include the biohazard symbol where appropriate.[4][11]
-
Do not overfill containers; they should be sealed when about three-quarters full.[5]
-
-
Storage and Transport:
-
Store sealed waste containers in a secure, designated area away from general traffic.
-
Follow your institution's procedures for scheduling a pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[11]
-
-
Final Disposal: The standard and required method for disposing of cytotoxic drug waste is incineration.[10] Never dispose of this compound or related contaminated materials in regular trash, biohazard bags that will be autoclaved, or down the drain.[5]
By adhering to these stringent procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS protocols and the forthcoming Safety Data Sheet for this compound for the most accurate and detailed guidance.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. web.uri.edu [web.uri.edu]
- 4. UBC [riskmanagement.sites.olt.ubc.ca]
- 5. benchchem.com [benchchem.com]
- 6. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 7. danielshealth.com [danielshealth.com]
- 8. uwyo.edu [uwyo.edu]
- 9. safety.duke.edu [safety.duke.edu]
- 10. danielshealth.ca [danielshealth.ca]
- 11. osha.gov [osha.gov]
Essential Safety and Logistical Information for Handling ZLD115
Disclaimer: No specific Material Safety Data Sheet (SDS) is currently available for ZLD115. Therefore, it must be handled as a compound with unknown toxicity and potential hazards. The following guidelines are based on standard laboratory practices for novel chemical entities and are intended to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. A thorough risk assessment should be conducted by qualified personnel before commencing any work.
Personal Protective Equipment (PPE)
Given the unknown hazard profile of this compound, a conservative approach to personal protective equipment is mandatory. The following table summarizes the recommended PPE for various laboratory operations.[1][2]
| Operation | Recommended Personal Protective Equipment (PPE) |
| Handling Powder (weighing, aliquoting) | - Full-face respirator with P100 (or equivalent) particulate filters.- Chemical-resistant gloves (e.g., Nitrile, Neoprene; double-gloving is recommended).- Disposable lab coat or gown.- Safety goggles (in addition to the full-face respirator).[1][2] |
| Preparing Solutions | - Certified Chemical Fume Hood.- Chemical-resistant gloves (e.g., Nitrile, Neoprene).- Lab coat.- Safety glasses with side shields or safety goggles.[1][2] |
| Conducting Reactions & General Laboratory Work | - Fume hood or other ventilated enclosure.- Chemical-resistant gloves (e.g., Nitrile, Neoprene).- Lab coat.- Safety glasses with side shields.[1][3] |
Operational Plan
Adherence to strict operational protocols is crucial for safety and to maintain the integrity of experiments.
1. Weighing and Aliquoting:
-
All manipulations of powdered this compound should be performed within a certified chemical fume hood or a powder-containment balance enclosure to minimize the risk of inhalation.[2]
-
Use disposable weighing boats and spatulas to prevent cross-contamination.
-
Handle the compound carefully to avoid generating dust.[1]
2. Solution Preparation:
-
All solutions should be prepared within a chemical fume hood.[1]
-
Slowly add the solid this compound to the solvent to prevent splashing.
-
If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.[2]
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.[1][2]
3. General Handling and Storage:
-
Always wear the appropriate PPE when handling this compound in any form.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
-
Containers should be clearly labeled and stored in secondary containment.[4]
-
Access to the compound should be restricted to authorized personnel.[5]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste, including used gloves, weighing paper, and pipette tips, in a designated and clearly labeled hazardous waste container.[1][2] |
| Liquid Waste | Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[1][2] |
| Sharps | Dispose of any contaminated sharps, such as needles or razor blades, in a designated sharps container.[1] |
| Final Disposal | Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office.[1] |
Experimental Workflow and Safety Logic
The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
